delta-Prenyl diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9O7P2-3 |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)/p-3 |
InChI Key |
CBIDRCWHNCKSTO-UHFFFAOYSA-K |
SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origin of Product |
United States |
Biosynthesis of Delta Prenyl Diphosphate Dmapp
The Mevalonate (B85504) (MVA) Pathway
The MVA pathway, also known as the HMG-CoA reductase pathway, is a well-established metabolic route for the production of IPP and DMAPP. wikipedia.orgmetwarebio.com It is the primary pathway for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria. wikipedia.org
Metabolic Origin and Substrates (Acetyl-CoA)
The sole carbon feedstock for the MVA pathway is acetyl-CoA. wikipedia.org This two-carbon molecule, central to many metabolic processes, is the starting point for the synthesis of the complex isoprenoid precursors. wikipedia.orgmetwarebio.com The pathway begins with the condensation of three acetyl-CoA molecules to form the six-carbon compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov
Key Enzymatic Steps Leading to Isopentenyl Diphosphate (B83284) (IPP) and DMAPP
The conversion of acetyl-CoA to IPP and DMAPP through the MVA pathway involves a series of enzymatic reactions. The initial steps, collectively known as the upper mevalonate pathway, lead to the formation of mevalonate. wikipedia.org
The process commences with the enzyme acetyl-CoA acetyltransferase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.com Subsequently, HMG-CoA synthase facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce HMG-CoA. nih.gov The reduction of HMG-CoA to (R)-mevalonate is a critical, rate-limiting step catalyzed by HMG-CoA reductase. wikipedia.orgnih.gov
The subsequent reactions, termed the lower mevalonate pathway, convert mevalonate into the final products, IPP and DMAPP. In eukaryotes, this involves two sequential phosphorylation steps at the 5-OH position of mevalonate, followed by a decarboxylation reaction to yield IPP. wikipedia.org The enzyme isopentenyl diphosphate isomerase then catalyzes the interconversion of IPP to its isomer, DMAPP. pnas.org
| Enzyme | Reaction |
| Acetyl-CoA acetyltransferase | 2 Acetyl-CoA → Acetoacetyl-CoA |
| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA |
| HMG-CoA reductase | HMG-CoA → (R)-Mevalonate |
| Mevalonate kinase | (R)-Mevalonate → Mevalonate-5-phosphate |
| Phosphomevalonate kinase | Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate |
| Mevalonate-5-pyrophosphate decarboxylase | Mevalonate-5-pyrophosphate → Isopentenyl pyrophosphate (IPP) |
| Isopentenyl diphosphate isomerase | Isopentenyl pyrophosphate (IPP) ⇌ Dimethylallyl pyrophosphate (DMAPP) |
Regulation and Flux Control Mechanisms within the MVA Pathway
The MVA pathway is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular needs. metwarebio.comnih.gov The primary point of regulation is the enzyme HMG-CoA reductase (HMGR), which catalyzes the rate-limiting step of the pathway. nih.govnih.gov The activity and expression of HMGR are subject to complex feedback control mechanisms. For instance, high levels of sterols, downstream products of the pathway, can lead to the degradation of HMGR, thereby reducing the metabolic flux. oup.com
Organismal Distribution and Evolutionary Context of the MVA Pathway
The MVA pathway is present in all three domains of life: Eukarya, Archaea, and some Bacteria. wikipedia.orgmdpi.com It is the canonical pathway for isoprenoid biosynthesis in animals, fungi, and archaea. researchgate.netkit.edu While the MEP pathway is predominant in most bacteria, some bacterial species, particularly certain Gram-positive cocci, possess the MVA pathway. nih.govoup.com Phylogenetic analyses suggest that these bacteria likely acquired the MVA pathway genes through horizontal gene transfer from a eukaryotic source. nih.gov
The evolutionary history of the MVA pathway is a subject of ongoing research. While it was once thought that the MVA and MEP pathways evolved independently in different lineages, some studies now suggest that the MVA pathway may be an ancestral metabolic route present in the last universal common ancestor (LUCA). oup.comoup.com Variations in the lower MVA pathway exist, particularly in archaea, which utilize a modified version of the pathway. wikipedia.orgoup.com
The Methylerythritol Phosphate (B84403) (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.govrsc.org It is prevalent in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.orgnih.gov
Metabolic Origin and Substrates (Pyruvate and Glyceraldehyde-3-Phosphate)
The MEP pathway initiates with different starting materials compared to the MVA pathway. nih.gov It utilizes the three-carbon molecules pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), which are intermediates of glycolysis. nih.govrsc.orgresearchgate.net The first committed step of the MEP pathway is the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme DXP synthase. nih.govrsc.org
The discovery of this pathway in the 1990s was significant as it revealed a previously unknown route for the biosynthesis of essential isoprenoid precursors, particularly in many pathogenic organisms that lack the MVA pathway. oup.comnih.gov
| Pathway | Starting Substrates |
| Mevalonate (MVA) Pathway | Acetyl-CoA |
| Methylerythritol Phosphate (MEP) Pathway | Pyruvate and Glyceraldehyde-3-Phosphate |
The Intricate Biosynthesis of Delta-Prenyl Diphosphate (DMAPP)
This compound, more commonly known as dimethylallyl diphosphate (DMAPP), is a fundamental building block in the biosynthesis of a vast and diverse group of natural products called isoprenoids. nih.govpnas.org The formation of this crucial molecule is a finely tuned process, primarily occurring through the methylerythritol phosphate (MEP) pathway in many organisms. This article delves into the key enzymatic steps and regulatory mechanisms governing the production of DMAPP, as well as the pivotal role of isopentenyl diphosphate isomerase in its final synthesis.
The Methylerythritol Phosphate (MEP) Pathway: A Central Route to Isoprenoid Precursors
The MEP pathway is a vital metabolic route responsible for producing the isoprenoid precursors isopentenyl diphosphate (IPP) and DMAPP. rsc.org This pathway is prevalent in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. rsc.orgnih.gov It stands as an alternative to the mevalonate (MVA) pathway, which is found in animals, fungi, archaea, and the cytoplasm of plants. portlandpress.comoup.com
Key Enzymatic Steps Leading to IPP and DMAPP
The MEP pathway involves a series of seven enzymatic reactions that convert simple sugars into IPP and DMAPP. rsc.org The initial step is the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) . rsc.orgmdpi.com Subsequently, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) reduces DXP to MEP, marking the first committed step of the pathway. rsc.orgnih.gov
The pathway continues through several intermediates, including the formation of a cyclic intermediate, methylerythritol 2,4-cyclodiphosphate (MEcDP). rsc.org The final steps are catalyzed by (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) and (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR) . mdpi.com HDR is responsible for the simultaneous formation of both IPP and DMAPP from its substrate, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). mdpi.comnih.gov
| Enzyme | Abbreviation | Function in MEP Pathway |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and GAP to form DXP. rsc.orgmdpi.com |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces DXP to MEP, the first committed step of the pathway. rsc.orgnih.gov |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Catalyzes a step leading to the formation of HMBPP. mdpi.com |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase | HDR | Catalyzes the final step, converting HMBPP to IPP and DMAPP. mdpi.comnih.gov |
Regulation and Flux Control Mechanisms within the MEP Pathway
The MEP pathway is subject to intricate regulatory mechanisms to control the flow of metabolites and meet the cellular demand for isoprenoids. Both transcriptional and post-transcriptional controls have been observed. For instance, the expression of genes encoding MEP pathway enzymes can be influenced by developmental cues and environmental stresses. nih.govresearchgate.net
A key regulatory point appears to be the enzyme DXS, which has been suggested to be a rate-limiting enzyme in some plants. nih.govbiorxiv.org However, studies in poplar have shown that overexpression or silencing of the DXS gene did not significantly alter the flux through the pathway, suggesting a more complex regulatory network. mdpi.com Another important regulatory metabolite is methylerythritol cyclodiphosphate (MEcDP), which can act as a stress signal in bacteria and a retrograde signal from plastids to the nucleus in plants, thereby influencing gene expression. rsc.org Feedback inhibition, where the end products IPP and DMAPP regulate the activity of upstream enzymes, is another proposed mechanism for controlling the pathway's flux. nih.gov
Organismal Distribution and Evolutionary Context of the MEP Pathway
The MEP pathway is predominantly found in bacteria, cyanobacteria, green algae, and the plastids of higher plants. rsc.orgnih.gov In contrast, the MVA pathway is characteristic of archaea, fungi, and animals. portlandpress.com The presence of both pathways in plants, with the MEP pathway localized in the plastids and the MVA pathway in the cytoplasm, highlights a fascinating evolutionary history. rsc.org It is believed that the MEP pathway was acquired by eukaryotes through the endosymbiosis of a cyanobacterium-like progenitor of plastids. nih.govoup.com The retention of both pathways in plants may be linked to the colonization of land and the need for a more diverse array of isoprenoids for development and adaptation to new environments. nih.gov
Isopentenyl Diphosphate Isomerase (IPP Isomerase, IDI1)
While the MEP pathway can produce both IPP and DMAPP, the interconversion between these two isomers is crucial for balancing their supply for the synthesis of various isoprenoids. This vital isomerization is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI), also known as IDI1. wikipedia.orguniprot.org
Enzymatic Mechanism of Isomerization between IPP and DMAPP
IPP isomerase facilitates the reversible conversion of IPP to the more reactive DMAPP through a 1,3-allylic rearrangement. uniprot.org This isomerization is a critical step as it generates the electrophilic allylic diphosphate necessary for the subsequent chain elongation reactions in isoprenoid biosynthesis. wikipedia.orgembopress.org
The catalytic mechanism of type I IPP isomerase is widely accepted to proceed via a protonation/deprotonation mechanism. wikipedia.orgnih.gov The reaction involves the addition of a proton to the C4 of IPP, leading to the formation of a transient tertiary carbocation intermediate. wikipedia.orgnih.gov This is followed by the removal of a proton from C2 to establish the double bond in DMAPP. wikipedia.org Studies using deuterium (B1214612) labeling have provided evidence consistent with either a stepwise process involving a short-lived carbocation or a concerted asynchronous process where proton addition significantly precedes proton removal. nih.gov
The active site of type I IPP isomerase contains several key residues and requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its activity. wikipedia.orgnih.gov Crystallographic studies of E. coli IPP isomerase have revealed that the metal ion is coordinated by three histidine and two glutamate (B1630785) residues and is essential for the proper folding and conformation of the active site. nih.govnih.gov
Two critical active site residues, a cysteine (Cys67 in E. coli) and a glutamate (Glu116 in E. coli), are positioned to act as the catalytic acid and base, respectively. embopress.orgnih.gov It is proposed that the cysteine residue protonates the double bond of IPP, initiating the isomerization. embopress.orgnih.gov The resulting carbocation intermediate is stabilized by the glutamate residue, which is part of the metal coordination sphere. wikipedia.org This glutamate then facilitates the deprotonation step to form DMAPP. embopress.orgnih.gov In some cases, a glutamine residue, in concert with a water molecule, may also play a role in polarizing the IPP double bond to facilitate protonation. wikipedia.org
Isopentenyl Diphosphate Isomerase (IPP Isomerase, IDI1)
Protonation/Deprotonation Reaction Mechanism
Biological Significance of IPP/DMAPP Ratio Maintenance
The maintenance of an appropriate ratio of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP) is of paramount biological significance as it dictates the types and quantities of isoprenoids synthesized. mdpi.comelifesciences.org This ratio directly influences the flux of precursors into the various branches of the extensive isoprenoid metabolic network.
Different classes of isoprenoids require different stoichiometric ratios of IPP and DMAPP for their synthesis. For instance, the production of long-chain isoprenoids, such as sterols and carotenoids, necessitates a much higher proportion of IPP relative to DMAPP. elifesciences.org This is because the synthesis of these larger molecules involves the sequential addition of multiple IPP units to an initial DMAPP molecule. pnas.org Conversely, the synthesis of short-chain isoprenoids, like the volatile compound isoprene (B109036), relies on a higher relative concentration of DMAPP, as isoprene synthase utilizes only DMAPP as its substrate. elifesciences.org
Therefore, the regulation of the IPP/DMAPP ratio is a critical control point in cellular metabolism. In plants, for example, the balance between the production of volatile isoprenoids, which can be emitted in large quantities and play roles in atmospheric chemistry, and non-volatile isoprenoids, essential for growth and development, is influenced by this ratio. elifesciences.org Research has shown that the enzyme hydroxymethylbutenyl diphosphate reductase (HDR), the final enzyme in the plastidial MEP pathway, can produce varying ratios of DMAPP to IPP, suggesting an adaptive mechanism to control the allocation of carbon to different isoprenoid products. nih.govelifesciences.org
Isoforms and Subcellular Localization of IPP Isomerase
Isopentenyl diphosphate isomerase (IDI), the enzyme responsible for the interconversion of IPP and DMAPP, exists in multiple isoforms with distinct subcellular localizations, particularly in plants. nih.govoup.com This compartmentalization reflects the presence of two separate isoprenoid biosynthesis pathways (MVA and MEP) in different cellular locations and underscores the complex regulation of isoprenoid metabolism. tandfonline.comoup.com
In plants, IDI enzymes are generally classified as type I, which are zinc-dependent metalloproteins. tandfonline.com Many plant species possess two or more genes encoding for IDI, giving rise to different protein isoforms. oup.com These isoforms can be targeted to various subcellular compartments, including the cytosol, plastids, mitochondria, and peroxisomes. tandfonline.comnih.govnih.gov
For example, in Arabidopsis thaliana, two IDI genes, AtIDI1 and AtIDI2, produce both long and short transcripts. tandfonline.com The long isoform of AtIDI1 is directed to plastids, while the long isoform of AtIDI2 is sent to mitochondria. tandfonline.com The shorter isoforms of both, lacking the N-terminal targeting sequences, are localized to peroxisomes. tandfonline.com This demonstrates a dual targeting mechanism for the products of each gene.
Similarly, in rice (Oryza sativa), two IPPI isoforms, OsIPPI1 and OsIPPI2, have been identified. nih.gov Both isoforms are found in the endoplasmic reticulum (ER), mitochondria, and peroxisomes, while only OsIPPI2 is also located in plastids due to a specific N-terminal transit peptide. nih.gov The presence of IDI in the ER suggests that this organelle plays a significant role in the synthesis of MVA-derived isoprenoids. nih.gov
In the medicinal plant Catharanthus roseus, a single gene, CrIDI1, remarkably encodes for isoforms that are targeted to three different organelles: plastids, mitochondria, and peroxisomes. tandfonline.comnih.gov This triple targeting is achieved through mechanisms like alternative transcription initiation and the presence of both N-terminal and C-terminal targeting signals. nih.gov
The specific localization of these IDI isoforms is crucial for maintaining the appropriate balance of IPP and DMAPP within each compartment where isoprenoid synthesis occurs. oup.com This ensures that both the cytosolic MVA pathway and the plastidial MEP pathway have the necessary building blocks for the production of their distinct sets of isoprenoid products, which are essential for plant growth, development, and defense. researchgate.netoup.com
Table 1: Subcellular Localization of IPP Isomerase Isoforms in Different Plant Species
| Plant Species | Gene(s) | Isoform(s) | Subcellular Localization(s) | Reference(s) |
| Arabidopsis thaliana | AtIDI1 | AtIDI1L | Plastids | tandfonline.com |
| AtIDI1S | Peroxisomes | tandfonline.com | ||
| AtIDI2 | AtIDI2L | Mitochondria | tandfonline.com | |
| AtIDI2S | Peroxisomes | tandfonline.com | ||
| Oryza sativa (Rice) | OsIPPI1 | OsIPPI1 | Endoplasmic Reticulum, Mitochondria, Peroxisomes | nih.gov |
| OsIPPI2 | OsIPPI2 | Plastids, Endoplasmic Reticulum, Mitochondria, Peroxisomes | nih.gov | |
| Catharanthus roseus | CrIDI1 | Multiple | Plastids, Mitochondria, Peroxisomes | tandfonline.comnih.gov |
Enzymology of Delta Prenyl Diphosphate Utilization
Prenyltransferases (Isoprenyl Diphosphate (B83284) Synthases)
Prenyltransferases, or isoprenyl diphosphate synthases (IPPSs), are enzymes that catalyze the transfer of an allylic prenyl group to an acceptor molecule. wikipedia.orgnumberanalytics.com These enzymes are central to isoprenoid biosynthesis, creating the carbon skeletons for thousands of natural products. nih.govnumberanalytics.com They facilitate the condensation of IPP with an allylic diphosphate, such as DMAPP, geranyl diphosphate (GPP), or farnesyl diphosphate (FPP), to elongate the prenyl chain. uliege.be
Prenyltransferases exhibit remarkable mechanistic diversity, leading to a wide array of isoprenoid structures. They can be broadly classified based on the stereochemistry of their products and the nature of the condensation reaction. nih.govwikipedia.org The primary classes include head-to-tail, head-to-head, and head-to-middle condensation mechanisms. nih.govnih.gov
The most common mechanism is head-to-tail condensation, which is responsible for the synthesis of the majority of linear isoprenoids. nih.govresearchgate.net This reaction involves the electrophilic attack of the C4 of an IPP molecule on the C1 of an allylic diphosphate substrate. libretexts.org This process is catalyzed by enzymes such as GPP synthase, FPP synthase, and geranylgeranyl diphosphate (GGPP) synthase. nih.govnih.gov
GPP Synthase (GPPS): Catalyzes the condensation of DMAPP and IPP to form the C10 compound, geranyl diphosphate (GPP). uliege.beoup.com
FPP Synthase (FPPS): A key enzyme that catalyzes the sequential condensation of two IPP molecules with DMAPP to produce the C15 compound, farnesyl diphosphate (FPP). researchgate.netfrontierspartnerships.org
GGPP Synthase (GGPPS): Synthesizes the C20 compound, geranylgeranyl diphosphate (GGPP), by condensing FPP with another IPP molecule. nih.govoup.com
The mechanism proceeds through an ionization-condensation-elimination sequence. researchgate.net The allylic diphosphate substrate first ionizes to form a carbocation, which is then attacked by the double bond of IPP. libretexts.org Subsequent deprotonation yields the elongated prenyl diphosphate. libretexts.org
| Enzyme | Allylic Substrate | Acceptor Substrate | Product | Product Chain Length |
|---|---|---|---|---|
| GPP Synthase (GPPS) | DMAPP | IPP | GPP | C10 |
| FPP Synthase (FPPS) | GPP | IPP | FPP | C15 |
| GGPP Synthase (GGPPS) | FPP | IPP | GGPP | C20 |
In contrast to the prevalent head-to-tail mechanism, head-to-head condensation involves the joining of two prenyl units at their C1 positions. libretexts.orgchimia.ch A prime example of an enzyme catalyzing this type of reaction is squalene (B77637) synthase. This enzyme facilitates the condensation of two molecules of FPP to form squalene, a C30 triterpenoid (B12794562) precursor to steroids like cholesterol. libretexts.org The reaction is more complex than head-to-tail condensation and proceeds through a presqualene diphosphate intermediate. libretexts.org
A less common but structurally significant mechanism is head-to-middle condensation. This reaction involves the linkage of the C1 of one allylic substrate to the C2 or C3 of another. nih.gov Lavandulyl diphosphate synthase (LPPS) is a well-characterized enzyme that performs this type of condensation. nih.govresearchgate.net LPPS catalyzes the condensation of two DMAPP molecules to generate lavandulyl diphosphate, the precursor to the monoterpene lavandulol. nih.govresearchgate.net Structural studies of LPPS have revealed a catalytic site that accommodates two DMAPP molecules, facilitating this unusual bond formation. nih.govresearchgate.net Some Z,Z-farnesyl diphosphate synthases (zFPS) have also been shown to exhibit head-to-middle condensation activity under specific conditions. acs.org
Prenyltransferases are also classified as cis (Z) or trans (E) based on the stereochemistry of the double bond formed during the condensation of IPP. wikipedia.orgnih.gov These two classes of enzymes are evolutionarily and structurally distinct, despite catalyzing similar reactions. wikipedia.orgnih.gov
Trans-Prenyltransferases: These enzymes, which include GPP synthase, FPP synthase, and GGPP synthase, synthesize products with trans (E) double bonds. wikipedia.orgpnas.org Their products serve as precursors for a wide range of isoprenoids, including sterols and carotenoids. nih.gov Trans-prenyltransferases typically produce shorter-chain products, up to C50. uliege.be They share a common protein fold and conserved aspartate-rich motifs (DDxxD) that are crucial for catalysis. nih.gov
Cis-Prenyltransferases: These enzymes generate products with cis (Z) double bonds. nih.gov Their products are often long-chain polyprenyl diphosphates, such as the precursor to dolichol (involved in protein glycosylation) and natural rubber. nih.govresearchgate.net Examples include undecaprenyl diphosphate synthase (UPPS) and neryl diphosphate synthase (NPPS). nih.govresearchgate.net Unlike their trans counterparts, cis-prenyltransferases lack the typical DDxxD motifs and have different tertiary structures. nih.gov
| Enzyme Class | Product Stereochemistry | Example Enzymes | Typical Products | Biological Role of Products |
|---|---|---|---|---|
| Trans-Prenyltransferases | Trans (E) | GPP Synthase, FPP Synthase, GGPP Synthase | GPP, FPP, GGPP | Precursors for sterols, carotenoids, sesquiterpenes |
| Cis-Prenyltransferases | Cis (Z) | Undecaprenyl Diphosphate Synthase (UPPS), Neryl Diphosphate Synthase (NPPS) | Undecaprenyl Diphosphate, Neryl Diphosphate | Bacterial cell wall synthesis, protein glycosylation, natural rubber |
A critical aspect of prenyltransferase function is their ability to control the final chain length of the isoprenoid product with high precision. pnas.org This control is achieved through a combination of factors, including substrate specificity and structural features within the enzyme's active site. uliege.beacs.org
The active site of a prenyltransferase contains a hydrophobic pocket or cleft that accommodates the growing prenyl chain. pnas.orgnih.gov The size and shape of this pocket are primary determinants of the final product length. pnas.org For instance, in FPP synthase, specific amino acid residues, particularly bulky aromatic residues located near the active site, act as a "molecular ruler" or "floor," preventing further elongation once the chain reaches a certain length. uliege.bepnas.org
Site-directed mutagenesis studies have been instrumental in elucidating the mechanisms of chain length determination. Replacing bulky amino acid residues with smaller ones in the active site of FPP synthase has been shown to result in the synthesis of longer-chain products like GGPP (C20) and even geranylfarnesyl diphosphate (C25). pnas.org Conversely, introducing bulkier residues into GGPP synthase can lead to the production of shorter products like FPP. acs.org
In cis-prenyltransferases, the mechanism of chain length determination appears to differ. In some short-chain cis-prenyltransferases, specific residues near the substrate-binding site are thought to block further elongation. nih.gov In long-chain enzymes, characteristic amino acid insertions at the side-wall of the active site cleft may guide the direction of the elongating chain, thereby controlling its length. nih.gov
Head-to-Middle Condensation
Structural Biology of Prenyltransferases
Prenyltransferases are a class of enzymes responsible for the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate, leading to the formation of linear prenyl diphosphate chains of varying lengths. nih.govmdpi.com The three-dimensional structures of these enzymes provide critical insights into their catalytic mechanisms and the determinants of product specificity.
A hallmark of many trans-prenyltransferases is the presence of two highly conserved aspartate-rich motifs, typically DDXXD, located within the active site. researchgate.netnih.govacs.org These motifs are crucial for binding the diphosphate moiety of the substrate and for coordinating essential divalent metal ions, usually Mg²⁺. acs.orgplos.org The aspartate residues of these motifs face each other from opposite helices, creating a binding pocket for the substrate. nih.gov For instance, in farnesyl diphosphate synthase (FPPS), these DDXXD motifs are found on helices D and H. acs.org This structural arrangement facilitates the ionization of the allylic diphosphate, a critical step in initiating the condensation reaction. nih.gov In contrast, cis-prenyltransferases, which catalyze the formation of cis-double bonds, typically lack this specific DDXXD motif. nih.gov
The active site of a prenyltransferase is a hydrophobic cavity, the depth of which plays a significant role in determining the final chain length of the product. nih.gov For example, bulky hydrophobic residues at the base of this cavity can physically block further elongation of the growing polyprenyl chain. nih.gov
| Enzyme Type | Key Catalytic Motif | Function of Motif | Reference |
| trans-Prenyltransferase | DDXXD | Binds diphosphate moiety and coordinates Mg²⁺ ions. | researchgate.netnih.govacs.org |
| cis-Prenyltransferase | Lacks DDXXD | - | nih.gov |
Many prenyltransferases function as homodimers or higher-order oligomers. nih.govbohrium.com For example, avian farnesyl diphosphate synthase (FPPS) and yeast geranylgeranyl diphosphate synthase (GGPPS) are known to form dimers. nih.gov In these dimeric structures, the two subunits are typically arranged with a twofold axis of symmetry at the interface. nih.gov This oligomerization is often crucial for catalytic activity and stability. bohrium.comuni-regensburg.de
Studies on the heptaprenylglyceryl phosphate (B84403) synthase (PcrB) from Bacillus subtilis have shown that dimerization is essential for its ability to bind long-chain polyprenyl pyrophosphate substrates. bohrium.com Monomeric variants of this enzyme were found to be limited to accepting only short-chain substrates. bohrium.com The dimerization interface can influence the flexibility of the substrate-binding groove, thereby modulating substrate specificity. bohrium.com Some prenyltransferases, particularly those found in fungi, can form even larger oligomeric assemblies, such as hexamers. nih.govresearchgate.net For instance, the bifunctional diterpene synthase from Penicillium verruculosum (PvCPS) exists as a hexamer, an assembly driven by its prenyltransferase domain. nih.govnih.gov
Active Site Architecture and Catalytic Motifs (e.g., DDXXD)
Kinetic Characterization of Prenyltransferase Reactions
The catalytic action of prenyltransferases involves a series of condensation reactions. The kinetics of these multi-step processes have been investigated using both steady-state and pre-steady-state approaches. researchgate.net The reaction mechanism follows Michaelis-Menten kinetics. nih.gov
The process begins with the binding of the allylic prenyl diphosphate substrate and a molecule of IPP to the active site. researchgate.net The enzyme then catalyzes the formation of a new carbon-carbon bond, extending the prenyl chain by five carbons and releasing pyrophosphate. nih.gov This cycle can repeat multiple times in a processive manner until a product of a specific chain length is formed. nih.gov
Factors that can influence the kinetics include substrate concentration, with substrate inhibition sometimes observed at high concentrations of IPP. nih.gov Furthermore, in bifunctional enzymes that couple a prenyltransferase with a terpene cyclase, the activity of the cyclase domain can allosterically affect the kinetics of the prenyltransferase domain. nih.gov
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| 5-dimethylallyltryptophan synthase | DMAPP | 76 | ~1.3 | nih.gov |
| 5-dimethylallyltryptophan synthase | L-tryptophan | 34 | ~0.87 | nih.gov |
Terpene Synthases (TPS)
Terpene synthases (TPS) are a diverse family of enzymes that catalyze the conversion of acyclic prenyl diphosphates into a vast array of cyclic and acyclic terpene scaffolds. researchgate.netnih.gov They are considered metabolic gatekeepers, responsible for generating the core structural diversity of terpenoids. researchgate.netnih.gov
The fundamental reaction catalyzed by terpene synthases is the transformation of linear prenyl diphosphates, such as geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), into often complex multi-ring structures. researchgate.netnih.gov This process is initiated by the ionization of the prenyl diphosphate substrate. mdpi.com
There are two main classes of terpene synthases, distinguished by their mechanism of substrate ionization. acs.org
Class I terpene synthases utilize a trinuclear metal cluster, typically involving Mg²⁺ ions, to facilitate the abstraction of the diphosphate group, generating an allylic carbocation. acs.orgpnas.org These enzymes contain conserved aspartate-rich motifs, such as DDXXD and (N,D)DXX(S,T)XXXE, which are essential for metal binding and catalysis. mdpi.compnas.org
Class II terpene synthases initiate catalysis through the protonation of a carbon-carbon double bond or an epoxide within the substrate. mdpi.comacs.org This is typically mediated by a conserved acidic residue, such as the central aspartate in a DXDD motif. mdpi.com
Once the initial carbocation is formed, the enzyme guides the substrate through a series of intricate intramolecular reactions to form the final terpene product. nih.govresearchgate.net
The hallmark of terpene synthase catalysis is the management of highly reactive carbocation intermediates. nih.govnih.gov Following the initial ionization event, the enzyme orchestrates a complex cascade of reactions that can include cyclizations, hydride shifts, and alkyl migrations. nih.gov The enzyme's active site acts as a template, pre-organizing the flexible prenyl diphosphate substrate into a specific conformation that favors a particular reaction pathway. beilstein-journals.org
A critical function of the terpene synthase is to shield these reactive carbocation intermediates from premature quenching by water or other nucleophiles. nih.govbeilstein-journals.org The active site is predominantly lined with hydrophobic amino acid residues, creating a non-polar environment. nih.gov Furthermore, specific amino acid residues within the active site can stabilize the carbocation intermediates through cation-π interactions. acs.orgresearchgate.net Aromatic residues, for instance, can engage in these stabilizing interactions, influencing the trajectory of the cyclization cascade and, consequently, the structure of the final product. acs.org The pyrophosphate anion (PPi), released during the initial ionization, may also remain in the active site and contribute to electrostatic stabilization of the carbocation intermediates. pnas.org The precise control over the lifetime and reactivity of these intermediates allows for the remarkable stereo- and regio-specificity observed in terpene biosynthesis. beilstein-journals.org
Catalytic Conversion of Prenyl Diphosphates to Terpene Scaffolds
Stereo- and Regio-specificity in Terpene Product Formation
Terpene synthases (TPSs) are renowned for their ability to catalyze some of the most complex chemical reactions found in nature, transforming simple, linear prenyl diphosphate substrates into a vast array of structurally diverse and complex terpene products. acs.orgacs.org A hallmark of TPS catalysis is the remarkable control over the stereo- and regio-specificity of the final products. pnas.orgoup.com This precision is crucial as it dictates the unique chemical and biological properties of each terpene.
The catalytic process begins with the ionization of the prenyl diphosphate substrate, which leads to the formation of highly reactive carbocation intermediates. nih.govresearchgate.net The enzyme's active site then acts as a template, guiding the carbocation through a series of intricate cyclizations, rearrangements, and hydride shifts. acs.orgnih.gov The specific three-dimensional architecture of the active site, which is largely nonpolar and lined with aromatic and aliphatic amino acid residues, plays a critical role in this process. nih.govrsc.org These residues stabilize the transient carbocation intermediates through weak interactions, such as cation-π interactions, and sterically guide the folding of the substrate and the subsequent reaction cascade. researchgate.netrsc.org
The enzyme's control extends to the termination of the reaction, which can occur through deprotonation to yield a hydrocarbon terpene or by quenching the final carbocation with a water molecule to produce a hydroxylated terpenoid. acs.orgrsc.org The precise management of water molecules within the active site is essential to prevent premature quenching of carbocation intermediates. acs.org Even subtle changes in the active site can dramatically alter the product outcome. For instance, a single amino acid substitution can convert one terpene synthase into another, producing a completely different set of terpenes, or even expand the active site to accommodate larger substrates. nih.govcapes.gov.br This exquisite control allows most terpene synthases to generate a single major product with high fidelity, although some are known to produce a mixture of products. acs.orgrsc.org
Diversity of Terpene Synthase Families and Substrate Preferences (GPP, FPP, GGPP)
The vast diversity of terpenoid compounds found in nature is a direct reflection of the diversity of the terpene synthase (TPS) enzyme family. wiley.com TPSs are broadly classified into different families based on their evolutionary relationships, protein structures, and catalytic mechanisms. researchgate.netmdpi.com Plant TPS genes are generally categorized into seven clades or subfamilies (TPS-a, -b, -c, -d, -e/f, and -g), with different plant lineages often showing an expansion of specific subfamilies, contributing to species-specific terpene profiles. wiley.comoup.comresearchgate.net
A key determinant of the final terpene product is the enzyme's preference for a specific prenyl diphosphate substrate. oup.com The primary substrates for terpene synthases are:
Geranyl diphosphate (GPP) , a 10-carbon molecule that serves as the precursor for monoterpenes (C10). pnas.orgfrontiersin.org
Farnesyl diphosphate (FPP) , a 15-carbon molecule that is the substrate for sesquiterpene (C15) biosynthesis. pnas.orgfrontiersin.org
Geranylgeranyl diphosphate (GGPP) , a 20-carbon precursor for diterpenes (C20). pnas.orgfrontiersin.org
While many TPSs exhibit high specificity for one of these substrates, some are more versatile. nih.gov For example, some bifunctional TPS enzymes can utilize both GPP and FPP to synthesize a mix of monoterpenes and sesquiterpenes. oup.com There are even trifunctional TPSs capable of using GPP, FPP, and GGPP to produce a range of mono-, sesqui-, and diterpenes. oup.com The substrate preference is largely determined by the size and shape of the enzyme's active site. nih.govcapes.gov.br
The TPS family is further divided into two main classes based on their catalytic mechanism. rsc.orgnih.govClass I terpene synthases initiate catalysis by the metal-dependent ionization of the diphosphate group from the substrate. rsc.orgresearchgate.net These enzymes typically contain conserved aspartate-rich motifs (DDxxD and NSE/DTE) that coordinate with magnesium ions to facilitate this process. rsc.orgClass II terpene synthases initiate the reaction by protonating a carbon-carbon double bond or an epoxide, a mechanism that relies on a conserved acidic residue (e.g., in a DxDD motif). rsc.orgnih.gov Some TPSs are bifunctional, possessing both Class I and Class II domains. wiley.com The evolutionary diversification of these enzyme families and their substrate preferences is a major driving force behind the immense chemical diversity of terpenoids in the plant kingdom. frontiersin.orgnih.gov
Structural Insights into Terpene Synthase Function
Understanding the three-dimensional structure of terpene synthases (TPSs) is fundamental to deciphering how they achieve their remarkable catalytic feats. acs.orgnih.gov X-ray crystallography has revealed that most Class I TPSs share a common α-helical protein fold, often referred to as the terpene synthase fold. acs.orgnih.gov The active site is typically located within a hydrophobic pocket in the center of this helical bundle. rsc.org
Key structural features that govern TPS function include:
The Active Site Cavity : The size and shape of the active site are primary determinants of substrate specificity and product outcome. nih.govcapes.gov.br Aromatic and aliphatic residues line this "greasy" pocket, creating a nonpolar environment that protects the highly reactive carbocation intermediates from premature reaction with water. nih.govrsc.org
Conserved Motifs : Class I TPSs possess conserved metal-binding motifs, such as the DDxxD and NSE/DTE motifs, which are crucial for binding the diphosphate moiety of the substrate and facilitating its ionization through coordination with magnesium ions. rsc.orgnih.gov
Catalytic Residues : Specific amino acid residues within the active site play critical roles in catalysis. Aromatic residues can stabilize carbocation intermediates through cation-π interactions, while other residues can act as proton donors or acceptors to guide the reaction cascade. researchgate.netrsc.org The positioning of these residues dictates the folding of the substrate and the trajectory of the subsequent cyclization and rearrangement reactions. nih.gov
Conformational Flexibility : Some TPS structures have been solved in an "open" conformation, suggesting a pre-catalytic state where the active site is more accessible to the solvent and substrate. researchdata.edu.au This indicates that conformational changes, such as the ordering of flexible loop regions near the active site, are likely important for substrate binding and catalysis. researchdata.edu.au
Structural studies, combined with site-directed mutagenesis and computational modeling, have provided detailed insights into the catalytic mechanisms of TPSs. nih.govresearchgate.net For example, the crystal structure of bornyl diphosphate synthase has been used to model the binding of substrates and carbocation intermediates, shedding light on how the enzyme controls product specificity. nih.gov Furthermore, structural analyses have revealed how a single amino acid change can drastically alter the product profile, for instance, by introducing a hydroxyl group that can stabilize a specific carbocation intermediate and "short-circuit" a more complex reaction cascade. rsc.org These structural insights are not only crucial for understanding the evolution of terpene diversity but also provide a roadmap for the rational engineering of terpene synthases to produce novel or high-value terpenes. rsc.orgnih.gov
Aromatic Prenyltransferases (aPTs)
Aromatic prenyltransferases (aPTs) are a diverse group of enzymes that catalyze the attachment of a prenyl group (such as dimethylallyl, geranyl, or farnesyl) from a prenyl diphosphate donor to an aromatic acceptor molecule. nih.govresearchgate.net This process, known as prenylation, is a key reaction in the biosynthesis of a vast number of specialized metabolites. nih.govkyoto-u.ac.jp
Role in Specialized Metabolite Biosynthesis and Diversification
Aromatic prenylation is a critical mechanism for generating chemical diversity in nature, particularly in plants and fungi. nih.govresearchgate.net By coupling intermediates from the isoprenoid pathway (the prenyl donors) with compounds from pathways like the shikimate or polyketide pathways (the aromatic acceptors), aPTs create hybrid molecules with often enhanced or novel biological activities. nih.govkyoto-u.ac.jp
The addition of a lipophilic prenyl chain to a polar aromatic core can significantly alter the molecule's properties, such as its membrane affinity and interaction with biological targets. nih.gov This modification is a key step in the biosynthesis of numerous classes of natural products, including:
Flavonoids : Prenylation dramatically increases the diversity of flavonoids, with variations in the position of the prenyl group, the length of the prenyl chain, and further modifications leading to over 1,000 known prenylated flavonoids. nih.govresearchgate.net Many of these compounds have been identified as the active components in medicinal plants. nih.gov
Coumarins : The chemical diversity of coumarins is greatly expanded by the action of aPTs. frontiersin.org Some prenylated coumarins are known to have significant pharmaceutical activities or can interfere with drug metabolism. biorxiv.orgpnas.org
Quinones : aPTs are involved in the biosynthesis of essential primary metabolites like ubiquinone (coenzyme Q) and plastoquinone, as well as specialized quinone derivatives with pharmaceutical properties. frontiersin.orgnih.gov
The evolution of aPTs has played a significant role in the adaptation of organisms to their environment. frontiersin.org Phylogenetic analyses suggest that aPTs involved in specialized metabolism have evolved multiple times independently from ancestral enzymes involved in primary metabolism, allowing for the lineage-specific production of unique chemical defenses or signaling molecules. frontiersin.orgpnas.org This enzymatic promiscuity and subsequent neofunctionalization are considered major driving forces in the evolution of phytochemical diversity. nih.gov
Substrate Scope and Regiospecificity in Prenylation of Aromatic Compounds
Aromatic prenyltransferases (aPTs) often exhibit remarkable specificity, which is a key factor in the controlled biosynthesis of diverse natural products. This specificity extends to both the prenyl donor and the aromatic acceptor, as well as the position on the aromatic ring where the prenylation occurs (regiospecificity). researchgate.netbiorxiv.org
The substrate scope of aPTs can vary widely. Some are highly specific, acting on a narrow range of aromatic substrates. For example, the enzyme GmG4DT from soybean is specific for the pterocarpan (B192222) (-)-glycinol, a precursor to glyceollin. nih.govresearchgate.net In contrast, other aPTs, like AtaPT from Aspergillus terreus, display broad substrate promiscuity, accepting various aromatic scaffolds such as coumarins, resveratrol, and naringenin (B18129), as well as different prenyl donors. researchgate.net
Regiospecificity is a critical aspect of aPT catalysis, as the position of the prenyl group profoundly influences the biological activity of the final product. researchgate.net Enzymes can direct the prenyl group to specific carbon atoms (C-prenylation) or oxygen atoms (O-prenylation) on the aromatic ring. biorxiv.org For instance, the enzyme SfN8DT-1 from Sophora flavescens specifically catalyzes the C-prenylation of the flavonoid naringenin at the 8-position. nih.govkyoto-u.ac.jp Similarly, the recently identified CpPT1 from grapefruit specifically catalyzes O-prenylation, which is responsible for the biosynthesis of coumarins that can interact with various medications. biorxiv.org
The factors governing this precise control are complex and are thought to involve intricate protein-substrate interactions within the enzyme's active site. researchgate.net The orientation of the aromatic substrate within the binding pocket determines which position is exposed and available for electrophilic attack by the prenyl carbocation. nih.gov
Table 1: Examples of Aromatic Prenyltransferases and their Specificity
| Enzyme | Source Organism | Aromatic Substrate(s) | Prenyl Donor(s) | Prenylation Type | Regiospecificity |
|---|---|---|---|---|---|
| SfN8DT-1 | Sophora flavescens | Flavanones (e.g., Naringenin) | DMAPP | C-prenylation | Position 8 |
| GmG4DT | Glycine max (Soybean) | Pterocarpan ((-)-glycinol) | DMAPP | C-prenylation | Position 4 of glycinol |
| CpPT1 | Citrus × paradisi (Grapefruit) | Coumarins | GPP, DMAPP | O-prenylation | Varies with substrate |
| NphB | Streptomyces sp. | 1,6-Dihydroxynaphthalene | GPP | C-prenylation | Positions 2, 4, 5, 7 |
| AtaPT | Aspergillus terreus | Coumarins, Resveratrol, Naringenin | DMAPP, GPP | C- and O-prenylation | Varies with substrate |
| Vib-PT | Stereum vibrans | 4-hydroxy-benzenemethanol | DMAPP | O- and C-prenylation | O-prenylation followed by transfer to C3 |
This table illustrates the diversity in substrate preference and regiospecificity among different aPTs, highlighting their role as key catalysts in the diversification of natural products. nih.govkyoto-u.ac.jpresearchgate.netbiorxiv.orgnih.govasm.org
Mechanistic Aspects of Aromatic Prenyl Transfer Reactions
The reaction can be broken down into several key steps:
Carbocation Formation : The reaction is initiated by the ionization of the prenyl diphosphate (e.g., DMAPP, GPP), where the diphosphate group departs, leaving behind a highly reactive allylic carbocation. nih.govnumberanalytics.com This step is often facilitated by divalent metal ions, such as Mg²⁺, which are coordinated by the enzyme and help to stabilize the leaving diphosphate anion. nih.gov The reaction is generally considered to proceed via an SN1-type dissociative mechanism, forming a transient carbocation intermediate. nih.gov
Electrophilic Aromatic Substitution : The enzyme's active site positions the aromatic substrate so that one of its electron-rich positions can perform a nucleophilic attack on the prenyl carbocation. numberanalytics.com This forms a new carbon-carbon or carbon-oxygen bond and generates a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. asm.org The enzyme plays a crucial role in stabilizing this high-energy intermediate. nih.govnumberanalytics.com
Deprotonation/Rearomatization : To restore the aromaticity of the ring, a proton is eliminated from the site of prenylation. This final step is often mediated by a general base in the active site or a water molecule. nih.gov
Computational and structural studies have provided deeper insights into this mechanism. For the enzyme NphB, it was found that a "π-chamber" composed of tyrosine residues and the aromatic substrate itself helps to stabilize the geranyl carbocation. nih.gov After the initial attack, a specific water molecule facilitates the proton transfer for rearomatization. nih.gov The subsequent relaxation of the product's geometry from a tetrahedral (sp³) carbon center back to a planar (sp²) aromatic system can trigger a "spring-loaded" mechanism that helps to release the product from the active site. nih.gov The precise orientation of the substrate in the active site is a key determinant of the reaction's regiospecificity, as it dictates which position on the aromatic ring is most favorably aligned for the electrophilic attack. nih.gov
Other delta-Prenyl Diphosphate Modifying and Utilizing Enzymes
Beyond the canonical prenyltransferases that elongate the isoprenoid chain, a diverse array of enzymes utilizes this compound (also known as dimethylallyl diphosphate or DMAPP) as a substrate for various biochemical transformations. These enzymes play crucial roles in producing a wide range of secondary metabolites, modifying proteins, and generating essential cofactors. This section explores several classes of these enzymes, detailing their catalytic functions and the products they generate from this compound.
Isopentenyl-diphosphate Delta-isomerase
Isopentenyl-diphosphate delta-isomerase (IPPI) is a key enzyme in isoprenoid biosynthesis that catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to this compound. uniprot.org This reaction is essential for providing the electrophilic allylic isomer, this compound, which is the primer for all subsequent prenyl chain elongation reactions. uniprot.org The enzyme belongs to the Nudix hydrolase superfamily in some organisms and is crucial for balancing the cellular pools of IPP and this compound. uniprot.orgnih.gov
Prenyl-diphosphatases and Nudix Hydrolases
A number of hydrolases, particularly from the Nudix superfamily, have been shown to act on this compound and its derivatives. These enzymes typically catalyze the hydrolysis of the diphosphate bond.
For instance, a Nudix hydrolase from the methanogenic archaeon Methanosarcina mazei exhibits high activity towards isopentenyl diphosphate and short-chain prenyl diphosphates, including this compound. researchgate.net This enzyme hydrolyzes this compound to delta-prenyl monophosphate and inorganic phosphate. It is suggested that the physiological role of this enzyme is to provide the monophosphate precursor for the biosynthesis of prenylated flavin mononucleotide. researchgate.net
In the plant kingdom, a Nudix hydrolase, TcNudix1, from Tanacetum cinerariifolium (pyrethrum) is involved in the biosynthesis of pyrethrins. This enzyme hydrolyzes chrysanthemyl diphosphate, a derivative formed from the condensation of two this compound molecules, to chrysanthemyl monophosphate. researchgate.net
Aromatic Prenyltransferases
Aromatic prenyltransferases are a diverse group of enzymes that catalyze the attachment of a prenyl group from this compound to an aromatic acceptor molecule. This prenylation is a key step in the biosynthesis of numerous bioactive secondary metabolites, including flavonoids, isoflavonoids, and coumarins. researchgate.netnih.govnih.gov
Several aromatic prenyltransferases have been characterized from various organisms:
From Sophora flavescens : A membrane-bound prenyltransferase, SfG6DT, from the plant Sophora flavescens utilizes this compound to prenylate the isoflavone (B191592) genistein (B1671435) at the 6-position. nih.gov This enzyme displays some substrate flexibility, also accepting geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) as prenyl donors, though with lower efficiency. nih.gov
From Streptomyces sp. : The enzyme Orf2 from Streptomyces sp. strain CL190, involved in naphterpin (B1215475) biosynthesis, is an aromatic prenyltransferase that catalyzes the formation of a C-C bond between a prenyl group and an aromatic nucleus. google.com
From Fusarium globosum : An aromatic prenyltransferase from the fungus Fusarium globosum, designated FgPT1, specifically catalyzes the prenylation of various flavanones using this compound as the prenyl donor. mdpi.com
Flavin Prenyltransferase (UbiX)
Flavin prenyltransferase, also known as UbiX, is a unique enzyme that catalyzes the prenylation of flavin mononucleotide (FMN). wikipedia.orgnih.gov This enzyme transfers the dimethylallyl group from this compound (or delta-prenyl monophosphate in some cases) to the N5 and C6 positions of the isoalloxazine ring of FMN, leading to the formation of a prenylated FMN (prFMN) cofactor. wikipedia.orgnih.govresearchgate.net This cofactor is essential for the activity of UbiD-family decarboxylases, which are involved in ubiquinone biosynthesis and the degradation of certain aromatic compounds. wikipedia.orgresearchgate.net Unlike most prenyltransferases, UbiX is not dependent on metal ions for its catalytic activity. wikipedia.org
Terpene Cyclases and Synthases
Terpene cyclases and synthases are responsible for the vast diversity of terpene and terpenoid structures found in nature. These enzymes utilize prenyl diphosphates, including this compound, as substrates to generate a wide array of cyclic and acyclic hydrocarbon skeletons. nih.govfrontiersin.org The reaction is initiated by the ionization of the diphosphate group, forming a carbocation that then undergoes a series of cyclizations, rearrangements, and eliminations. nih.gov
Interestingly, some terpene cyclases have been found to possess a "cryptic" aromatic prenyltransferase activity. springernature.com For example, a class I terpene cyclase, AaTPS, can catalyze both terpene cyclization and the prenylation of indole (B1671886) using this compound. springernature.com
The table below summarizes the key enzymes that modify and utilize this compound, as discussed in this section.
| Enzyme Class | Specific Enzyme | Source Organism | Reaction Catalyzed with this compound | Product(s) |
| Isopentenyl-diphosphate Delta-isomerase | Isopentenyl-diphosphate Delta-isomerase (IPPI) | Saccharomyces cerevisiae | Isomerization of isopentenyl diphosphate | This compound |
| Prenyl-diphosphatase/Nudix Hydrolase | Nudix Hydrolase (MM_2582) | Methanosarcina mazei | Hydrolysis of the diphosphate group | delta-Prenyl monophosphate, Inorganic phosphate |
| Prenyl-diphosphatase/Nudix Hydrolase | TcNudix1 | Tanacetum cinerariifolium | Hydrolysis of chrysanthemyl diphosphate (a DMAPP derivative) | Chrysanthemyl monophosphate |
| Aromatic Prenyltransferase | SfG6DT | Sophora flavescens | Prenylation of genistein | 6-Prenylgenistein |
| Aromatic Prenyltransferase | Orf2 | Streptomyces sp. strain CL190 | Prenylation of an aromatic nucleus | Prenylated aromatic compound |
| Aromatic Prenyltransferase | FgPT1 | Fusarium globosum | Prenylation of flavanones | C-prenylated and O-prenylated flavanones |
| Flavin Prenyltransferase | UbiX | Escherichia coli, Pseudomonas aeruginosa | Prenylation of flavin mononucleotide (FMN) | Prenylated FMN (prFMN) |
| Terpene Cyclase/Synthase | Terpene Cyclases (e.g., AaTPS) | Various (e.g., plants, fungi) | Cyclization and/or prenylation of aromatic compounds | Various terpenes, Prenylated indoles |
Biological Roles and Metabolic Interconnections of Delta Prenyl Diphosphate
Precursor to Major Isoprenoid Classes
DMAPP, in conjunction with its isomer IPP, stands at the crossroads of isoprenoid metabolism, initiating the synthesis of a wide array of compounds critical for cellular function and organismal life. frontiersin.org These range from volatile monoterpenes used in communication to complex sterols that maintain membrane integrity. The classification of isoprenoids is based on the number of C5 units they contain. frontiersin.org
Monoterpenoids (C10)
Monoterpenoids are a class of C10 isoprenoids derived from the precursor geranyl diphosphate (B83284) (GPP). nih.govtugraz.at The formation of GPP is a critical first step in the elongation of the isoprenoid chain, catalyzed by GPP synthase (GPPS). mdpi.com This enzyme facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.govmdpi.com
Monoterpenoids are widely recognized for their roles as components of essential oils in aromatic plants, contributing to fragrance and flavor. academicjournals.org They also play significant ecological roles, such as attracting pollinators and defending against herbivores and pathogens. academicjournals.org Following the synthesis of GPP, various monoterpene synthases catalyze its cyclization and rearrangement to produce a diverse array of linear, monocyclic, and bicyclic monoterpenoids. nih.gov
Table 1: Biosynthesis of Monoterpenoids
| Precursor Molecule | Key Enzyme(s) | Resulting Isoprenoid Class | Carbon Number | Key Intermediates |
| DMAPP + IPP | Geranyl Diphosphate Synthase (GPPS) | Monoterpenoids | C10 | Geranyl Diphosphate (GPP) |
Sesquiterpenoids (C15)
Sesquiterpenoids are a diverse group of C15 isoprenoids synthesized from the precursor farnesyl diphosphate (FPP). tugraz.atnih.govfrontiersin.org The biosynthesis of FPP involves the sequential condensation of IPP units. First, as described for monoterpenoids, DMAPP and IPP are joined to form GPP (C10). Subsequently, farnesyl diphosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding FPP. tugraz.atmdpi.com
FPP is a crucial branch-point intermediate in isoprenoid metabolism. frontiersin.org The cyclization of FPP by various sesquiterpene synthases leads to a vast number of skeletal structures. kegg.jp The process typically begins with the removal of the diphosphate group from FPP, creating a farnesyl cation that can then undergo intramolecular cyclization and rearrangement, resulting in the formation of acyclic and cyclic sesquiterpenes. mdpi.comresearchgate.net
Diterpenoids (C20)
Diterpenoids are C20 compounds that originate from geranylgeranyl diphosphate (GGPP). tugraz.atnih.govcjnmcpu.com The synthesis of GGPP is catalyzed by geranylgeranyl diphosphate synthase (GGPS), which adds one molecule of IPP to the C15 precursor, FPP. tugraz.atnih.gov
GGPP serves as a central precursor for a variety of biologically important molecules. nih.gov These include the gibberellin plant hormones, the phytyl tail of chlorophylls (B1240455), and plastoquinone. tugraz.atnih.gov The conversion of GGPP by various diterpene synthases results in the formation of the diverse structures characteristic of this class. nih.govexlibrisgroup.comwiley.comnih.gov
Table 2: Elongation of Prenyl Diphosphate Chains
| Starting Precursor | Added Unit | Enzyme | Product | Resulting Isoprenoid Class |
| DMAPP (C5) | IPP (C5) | GPPS | Geranyl Diphosphate (GPP, C10) | Monoterpenoids |
| GPP (C10) | IPP (C5) | FPPS | Farnesyl Diphosphate (FPP, C15) | Sesquiterpenoids, Triterpenoids |
| FPP (C15) | IPP (C5) | GGPS | Geranylgeranyl Diphosphate (GGPP, C20) | Diterpenoids, Tetraterpenoids |
Triterpenoids (C30) and Sterols (e.g., Ergosterol)
Triterpenoids are a large class of C30 compounds that includes sterols. The biosynthesis of these molecules begins with the head-to-head condensation of two molecules of the C15 precursor, farnesyl diphosphate (FPP). tugraz.atnih.gov This critical reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, and results in the formation of squalene (C30). acs.orgwikipedia.orgebi.ac.uk This step is considered the first committed step in sterol biosynthesis. wikipedia.org
Squalene itself is a linear triterpenoid (B12794562). nih.gov It is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. tugraz.atbiorxiv.org This epoxide is the precursor for the cyclization reactions that lead to the vast array of polycyclic triterpenoids, including lanosterol, which is a precursor to cholesterol in animals and ergosterol (B1671047) in fungi. mdpi.comnih.gov Ergosterol is a vital component of fungal cell membranes. mdpi.comnih.gov
Tetraterpenoids (C40) and Carotenoids
Tetraterpenoids are C40 isoprenoids, with the most prominent members being the carotenoids. tugraz.at The biosynthetic pathway to tetraterpenoids starts with the head-to-head dimerization of two C20 geranylgeranyl diphosphate (GGPP) molecules. tugraz.atfrontiersin.org This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), which produces the first C40 compound in the pathway, 15-cis-phytoene. frontiersin.orgwikipedia.orgresearchgate.net
Phytoene synthase is a key rate-limiting enzyme in carotenogenesis. frontiersin.orgresearchgate.net Phytoene, a colorless compound, undergoes a series of desaturation and isomerization reactions to form the colorful carotenoids, such as lycopene (B16060) (red) and β-carotene (orange). nih.govresearchgate.net These pigments are essential for photosynthesis, acting as light-harvesting molecules and providing photoprotection. csic.esnih.gov They are also precursors to plant hormones like abscisic acid. nih.gov
Table 3: Dimerization of Precursors
| Precursor Molecule (x2) | Key Enzyme | Dimerized Product (Carbon No.) | Resulting Isoprenoid Class |
| Farnesyl Diphosphate (FPP) | Squalene Synthase (SQS) | Squalene (C30) | Triterpenoids & Sterols |
| Geranylgeranyl Diphosphate (GGPP) | Phytoene Synthase (PSY) | Phytoene (C40) | Tetraterpenoids & Carotenoids |
Polyprenyl Diphosphates (C25-C>10,000) and Derivatives (e.g., Natural Rubber)
Polyprenyl diphosphates are long-chain polymers constructed from isoprene (B109036) units. Their biosynthesis involves the sequential addition of IPP molecules to an allylic diphosphate primer, such as FPP or GGPP. nih.gov This polymerization is catalyzed by a class of enzymes known as prenyltransferases. jst.go.jp
These enzymes are broadly classified as either trans-prenyltransferases or cis-prenyltransferases, depending on the stereochemistry of the newly formed double bond. jst.go.jp cis-Prenyltransferases (cPTs) are responsible for the synthesis of very long-chain polyprenyls, including natural rubber. nih.govjst.go.jp Natural rubber is a high-molecular-weight polymer consisting mainly of cis-1,4-polyisoprene, with chain lengths that can exceed 10,000 isoprene units. jst.go.jpnih.gov The biosynthesis is a complex process believed to occur on the surface of rubber particles and is catalyzed by a rubber transferase enzyme complex. nih.govelifesciences.org
Involvement in Primary Metabolic Pathways
Delta-prenyl diphosphate is a central intermediate in the biosynthesis of numerous vital compounds. It is synthesized, along with its isomer isopentenyl diphosphate (IPP), through the mevalonate (B85504) (MVA) pathway in eukaryotes and some bacteria, or the methylerythritol phosphate (B84403) (MEP) pathway in most bacteria and plants. d-nb.infofrontiersin.org These two five-carbon units are the fundamental precursors for all isoprenoids. d-nb.info
Dolichol Biosynthesis
Dolichols are long-chain polyisoprenoid alcohols that play an indispensable role in protein N-glycosylation within the endoplasmic reticulum. oup.comnih.gov The biosynthesis of dolichols begins with the formation of farnesyl diphosphate (FPP), a C15 isoprenoid, which is derived from the condensation of two molecules of IPP with one molecule of DMAPP. nih.govresearchgate.net
The committed step in dolichol synthesis is catalyzed by cis-prenyltransferase, which utilizes FPP as a primer to sequentially add multiple IPP units in a cis-configuration, forming a long-chain polyprenyl diphosphate. nih.govfrontierspartnerships.orgwiley.com This polyprenyl diphosphate is then subject to further enzymatic modifications, including dephosphorylation and saturation of the terminal isoprene unit, to yield the final dolichol molecule. nih.govfrontierspartnerships.org The chain length of dolichols can vary between organisms and even within different tissues of the same organism. nih.govwiley.com For instance, in the yeast Saccharomyces cerevisiae, two cis-prenyltransferases, Rer2p and Srt1p, are responsible for synthesizing dolichols of different chain lengths. frontierspartnerships.orgwiley.com
The synthesis of dolichols is a highly regulated process, and its disruption can lead to various metabolic disorders. nih.gov The availability of this compound and its derivatives is a key factor in maintaining the appropriate levels of dolichols required for proper protein glycosylation.
Ubiquinone (Coenzyme Q) Biosynthesis
Ubiquinone, also known as Coenzyme Q (CoQ), is a vital component of the mitochondrial respiratory chain and also functions as a lipid-soluble antioxidant. nih.govfrontiersin.org The structure of CoQ consists of a benzoquinone ring and a polyisoprenoid side chain. The length of this side chain varies among species, with humans predominantly synthesizing CoQ10 (containing 10 isoprene units), while Saccharomyces cerevisiae produces CoQ6. mdpi.comnih.gov
The biosynthesis of the polyisoprenoid tail of CoQ is initiated from this compound and IPP. nih.gov A specific polyprenyl diphosphate synthase catalyzes the sequential condensation of IPP units to form a polyprenyl diphosphate of a species-specific length. nih.govmdpi.com This polyprenyl diphosphate is then transferred to the benzoquinone precursor, 4-hydroxybenzoic acid, by the enzyme 4-hydroxybenzoate (B8730719) polyprenyl diphosphate transferase. d-nb.infofrontiersin.org Subsequent modifications of the benzoquinone ring lead to the final, functional ubiquinone molecule. nih.gov
The synthesis of the correct length of the isoprenoid side chain is crucial for the proper function of ubiquinone. In grapevines, for example, a specific trans-long-chain prenyl diphosphate synthase has been identified as essential for the biosynthesis of UQ10. nih.gov
Isoprenoid Side Chains of Chlorophylls and Plastoquinones
In plants and algae, this compound is a precursor for the isoprenoid side chains of chlorophylls and plastoquinones, both of which are essential for photosynthesis. nih.govnih.govresearchgate.net The biosynthesis of these plastidic isoprenoids occurs via the MEP pathway. researchgate.net
The chlorophyll (B73375) molecule consists of a porphyrin head and a long hydrophobic tail, which is a phytyl group derived from geranylgeranyl diphosphate (GGPP). nih.gov GGPP, a C20 isoprenoid, is synthesized from three molecules of IPP and one molecule of DMAPP. frontiersin.org Chlorophyll synthase catalyzes the esterification of chlorophyllide with GGPP to form chlorophyll a. frontiersin.orgresearchgate.net Subsequently, the geranylgeranyl group is reduced to a phytyl group. nih.gov
Plastoquinone, a mobile electron carrier in the photosynthetic electron transport chain, also possesses an isoprenoid side chain. frontiersin.org In many plants, this is a nonaprenyl (C45) side chain derived from solanesyl diphosphate. frontiersin.org The biosynthesis of this side chain also originates from this compound and IPP through the action of specific prenyltransferases. frontiersin.org
Post-Translational Protein Prenylation
Protein prenylation is a crucial post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group is covalently attached to cysteine residues near the C-terminus of target proteins. nih.govnih.gov This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often critical for its function in signal transduction and other cellular processes. wikipedia.orgwiley.com this compound is the ultimate source of the isoprene units for both farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). wikipedia.org
Farnesylation
Farnesylation is the attachment of a 15-carbon farnesyl group from FPP to a cysteine residue within a C-terminal "CaaX" box motif of a protein. wikipedia.orgresearchgate.net In this motif, 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of the modification. oup.com The reaction is catalyzed by the enzyme farnesyltransferase (FTase). wikipedia.org
Proteins targeted for farnesylation are involved in a multitude of cellular processes, including cell cycle progression and signaling. wikipedia.org A well-known example is the Ras superfamily of small GTP-binding proteins, which play a central role in cell growth and differentiation. researchgate.net The farnesylation of Ras proteins is essential for their localization to the plasma membrane and their subsequent activation of downstream signaling pathways. researchgate.net
Geranylgeranylation
Geranylgeranylation involves the attachment of a 20-carbon geranylgeranyl group from GGPP to target proteins. wikipedia.org This modification is catalyzed by two types of enzymes: geranylgeranyltransferase type I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II). wikipedia.org
GGTase-I recognizes a C-terminal CaaX motif similar to that for farnesylation, but typically with a leucine (B10760876) at the 'X' position. wikipedia.orgwikipedia.org GGTase-II, on the other hand, modifies Rab proteins, which are key regulators of intracellular vesicle trafficking, at C-terminal CXC or XXCC motifs. wikipedia.org
Enzymatic Machinery and Functional Significance in Cellular Processes
The biosynthesis and subsequent utilization of δ-prenyl diphosphate, a class of molecules including isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are orchestrated by a suite of enzymes known as prenyltransferases. nih.gov These enzymes are critical for the production of a vast array of terpenoids. ebi.ac.ukebi.ac.uk Prenyltransferases catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate, such as DMAPP, to generate longer-chain prenyl diphosphates. nih.govebi.ac.uk
The enzymatic machinery involved in the synthesis of various prenyl diphosphates can be classified based on the chain length and stereochemistry of their products. nih.gov Short-chain prenyl diphosphate synthases, such as farnesyl diphosphate (FPP) synthase and geranylgeranyl diphosphate (GGPP) synthase, require only a divalent metal ion like Mg²⁺ or Mn²⁺ for their catalytic activity. nih.gov In contrast, the synthesis of medium-chain and long-chain all-E-prenyl diphosphates involves more complex enzymatic systems, sometimes requiring dissociable protein components or carrier proteins to facilitate the release of the product from the active site. nih.gov Enzymes responsible for Z-chain elongation often require a phospholipid for their function. nih.gov
The functional significance of δ-prenyl diphosphates lies in their role as universal precursors for all isoprenoids, a large and diverse class of natural products. nih.govnih.gov These molecules are fundamental for various cellular processes. For instance, FPP and GGPP are substrates for protein prenylation, a post-translational modification that anchors proteins to cell membranes, which is crucial for their proper localization and function in signaling pathways, cytoskeletal regulation, and intracellular transport. frontiersin.orgnih.gov Prenylated proteins include members of the Ras superfamily of small GTPases, which are key regulators of cell growth and signal transduction. frontiersin.orgnih.gov Furthermore, prenyl diphosphates serve as precursors for the biosynthesis of essential molecules such as sterols (including cholesterol), carotenoids, dolichols, and the side chains of ubiquinone and heme-a. nih.govnumberanalytics.com
Table 1: Key Enzymes in Prenyl Diphosphate Metabolism and their Functions
| Enzyme Name | Abbreviation | Function | Reference |
| Farnesyl Diphosphate Synthase | FPPS | Catalyzes the synthesis of farnesyl diphosphate (FPP) from IPP and DMAPP. asm.org | asm.org |
| Geranylgeranyl Diphosphate Synthase | GGPPS | Catalyzes the synthesis of geranylgeranyl diphosphate (GGPP) from FPP and IPP. nih.gov | nih.gov |
| Dehydrodolichyl Diphosphate Synthase | DHDDS | Involved in the synthesis of long-chain Z-prenyl diphosphates, precursors for dolichol. nih.gov | nih.gov |
| Chrysanthemyl Diphosphate Synthase | TcCDS | Catalyzes the head-to-middle condensation of two DMAPP units to form chrysanthemyl diphosphate. researchgate.net | researchgate.net |
| Prenyltransferases | - | A general class of enzymes that catalyze the formation of prenyl diphosphates. nih.govnumberanalytics.com | nih.govnumberanalytics.com |
Metabolic Crosstalk and Compartmentalization
Interplay and Cross-Talk between MVA and MEP Pathways
In plants and some microorganisms, the synthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govacs.org While spatially separated, these pathways are not entirely independent and exhibit a degree of metabolic crosstalk. researchgate.net
The MVA pathway is primarily located in the cytosol and is responsible for producing precursors for sesquiterpenes and sterols. acs.orgbiorxiv.org Conversely, the MEP pathway operates within the plastids and supplies the building blocks for monoterpenes, diterpenes, carotenoids, and the plant hormones gibberellins (B7789140) and abscisic acid. biorxiv.orgplos.org
Evidence for the interplay between these two pathways comes from inhibitor studies and isotopic labeling experiments. researchgate.net For instance, the exchange of IPP between the cytosol and plastids has been documented, although the efficiency of this transport may be low. researchgate.netplos.org This transport allows MVA-derived precursors to contribute to the biosynthesis of plastidial isoprenoids. researchgate.net Overexpression of key enzymes in one pathway can lead to changes in the metabolic products of the other, further highlighting the interconnectedness of the MVA and MEP pathways. biorxiv.org This crosstalk provides a mechanism for the plant to coordinate the production of different classes of isoprenoids in response to developmental and environmental cues. researchgate.net
Subcellular Localization of this compound Production and Utilization (e.g., Cytosol, Plastids, Mitochondria)
The production and utilization of δ-prenyl diphosphates are strictly compartmentalized within the cell, a key feature for regulating the biosynthesis of different classes of isoprenoids. nih.govannualreviews.org
The cytosol is the primary site of the mevalonate (MVA) pathway, which synthesizes IPP and DMAPP from acetyl-CoA. acs.orgnumberanalytics.com Key enzymes of the MVA pathway, such as mevalonate kinase and phosphomevalonate kinase, are located in the cytosol, while HMG-CoA reductase is associated with the endoplasmic reticulum (ER) membrane. numberanalytics.com The prenyl diphosphates produced in the cytosol are utilized for the synthesis of sesquiterpenes, sterols, and for the prenylation of proteins. acs.orgbiorxiv.org
Plastids house the entirety of the methylerythritol 4-phosphate (MEP) pathway. nih.govnumberanalytics.com Enzymes like DXP synthase and DXP reductoisomerase are found in the plastid stroma. numberanalytics.com The IPP and DMAPP generated within the plastids serve as precursors for the biosynthesis of monoterpenes, diterpenes (including gibberellins), carotenoids, and chlorophylls. biorxiv.orgplos.org
Mitochondria are also sites of isoprenoid biosynthesis, particularly for the side chain of ubiquinone (coenzyme Q). The enzyme heptaprenyl diphosphate synthase (Coq1), which produces a C35 prenyl diphosphate for ubiquinone synthesis, has been localized to the mitochondria in Toxoplasma gondii. asm.org
Table 2: Subcellular Localization of Prenyl Diphosphate Metabolism
| Cellular Compartment | Associated Pathway(s) | Key Enzymes | Products/Functions | Reference |
| Cytosol/Endoplasmic Reticulum | Mevalonate (MVA) Pathway | HMG-CoA reductase, Mevalonate kinase | Sesquiterpenes, Sterols, Protein prenylation | acs.orgnumberanalytics.com |
| Plastids | Methylerythritol 4-Phosphate (MEP) Pathway | DXP synthase, DXP reductoisomerase | Monoterpenes, Diterpenes, Carotenoids, Gibberellins | biorxiv.orgplos.orgnumberanalytics.com |
| Mitochondria | Ubiquinone Biosynthesis | Heptaprenyl diphosphate synthase (Coq1) | Ubiquinone side chain | asm.org |
| Peroxisomes | Mevalonate (MVA) Pathway (Partial) | Isopentenyl diphosphate delta isomerase (IDI1), Mevalonate kinase (MVK) | Contribution to prenyl diphosphate pool | researchgate.net |
Regulation of Metabolic Flux and Homeostasis
Feedback Inhibition Mechanisms by Prenyl Diphosphates
The biosynthesis of isoprenoids is a metabolically expensive process, and therefore, the flux through the MVA and MEP pathways is tightly regulated to maintain homeostasis. One of the key short-term regulatory mechanisms is feedback inhibition by the downstream products of the pathways, the prenyl diphosphates themselves.
Geranylgeranyl diphosphate (GGPP) has been shown to act as a feedback inhibitor of geranylgeranyl diphosphate synthase (GGDPS). nih.gov GGDPS has a distinct binding site for GGPP, separate from its substrate binding pockets, and the binding of GGPP to this allosteric site inhibits the enzyme's activity. nih.gov This provides a direct mechanism to control the production of GGPP when its levels become too high.
Transcriptional and Post-Translational Control of Pathway Enzymes
In addition to feedback inhibition, the MVA and MEP pathways are regulated at the transcriptional and post-translational levels, providing a more long-term and nuanced control of metabolic flux.
Transcriptional control involves the regulation of the expression of genes encoding the pathway enzymes. numberanalytics.comnih.gov The expression of these genes can be influenced by various transcription factors that respond to developmental and environmental signals. numberanalytics.com For example, the transcription of HMG-CoA reductase (HMGR), a key regulatory enzyme of the MVA pathway, is controlled by sterol regulatory element-binding proteins (SREBPs) in response to cellular sterol levels. nih.gov Similarly, the expression of MEP pathway genes is subject to coarse transcriptional regulation. frontiersin.org
Post-translational regulation provides a finer level of control over enzyme activity. frontiersin.org This can involve modifications such as phosphorylation and ubiquitination, which can alter the activity and stability of the enzymes. numberanalytics.com For instance, the abundance and activity of DXS, a major control point in the MEP pathway, are regulated by post-translational mechanisms that include degradation via the Clp protease system. frontiersin.org This allows for rapid adjustments in metabolic flux in response to changing cellular conditions. frontiersin.org
Impact of Isoprenoid Precursor Accumulation (e.g., Toxicity)
The intricate and tightly regulated nature of isoprenoid biosynthesis pathways underscores the importance of maintaining a balanced pool of precursor molecules. This compound (also known as dimethylallyl pyrophosphate or DMAPP) and its isomer, isopentenyl diphosphate (IPP), are fundamental building blocks for thousands of vital isoprenoid compounds across all domains of life. oup.comnih.gov While essential, the accumulation of these five-carbon prenyl diphosphates beyond normal physiological levels can lead to cellular toxicity. oup.comnih.gov This phenomenon has become particularly evident in the field of metabolic engineering, where the manipulation of pathways to enhance the production of specific isoprenoids can lead to the accumulation of these precursors. oup.comresearchgate.net
Beyond microbial systems, the accumulation of isoprenoid precursors has been shown to have specific physiological impacts in higher organisms. For instance, the accumulation of farnesyl pyrophosphate (FPP), a downstream product of DMAPP and IPP condensation, has been shown to inhibit osteoblast differentiation. oup.com Furthermore, direct administration of DMAPP has been found to elicit pain and inflammation. nih.gov This occurs through the activation of the transient receptor potential vanilloid 4 (TRPV4) ion channel, indicating a role for this isoprenoid precursor as a signaling molecule in nociception and inflammatory processes. nih.gov
The following table summarizes key research findings on the impact of isoprenoid precursor accumulation:
| Organism/System | Precursor(s) | Observed Effects | Key Findings | Citations |
| Bacillus subtilis | DMAPP, IPP | Growth inhibition, cytotoxicity | Both DMAPP and IPP were found to be toxic and inhibit growth at similar concentrations. | oup.comnih.govnih.gov |
| Escherichia coli | DMAPP, IPP | Growth inhibition, reduced cell viability, plasmid instability, global metabolic perturbations (decreased nutrient uptake, lower ATP, perturbed nucleotide metabolism) | Accumulation of IPP leads to the formation of a nucleotide analog, ApppI, which may contribute to toxicity. Cells can develop "pathway breakage" as a recovery mechanism. | dtu.dkresearchgate.netfrontiersin.org |
| Calvarial Osteoblasts | Farnesyl pyrophosphate (FPP) | Inhibition of osteoblast differentiation (measured by gene expression, alkaline phosphatase activity, and matrix mineralization) | Accumulation of the downstream isoprenoid precursor FPP has specific inhibitory effects on bone cell development. | oup.com |
| Mice (in vivo) | DMAPP | Nociceptive flinches, acute inflammation, noxious mechanical hypersensitivities | DMAPP acts as a pain-producing molecule through the activation of the TRPV4 ion channel. | nih.gov |
Advanced Research Methodologies and Applications
Genetic and Metabolic Engineering for Enhanced delta-Prenyl Diphosphate (B83284) Metabolism and Downstream Metabolites
Genetic and metabolic engineering provides a powerful toolkit to enhance the metabolic flux towards prenyl diphosphates and their subsequent conversion into desired downstream metabolites. nih.govfrontiersin.org These strategies aim to overcome native regulatory mechanisms, eliminate bottlenecks in biosynthetic pathways, and redirect cellular resources from primary metabolism to the production of target compounds. nih.govrsc.orgresearchgate.net By systematically modifying the genetic makeup of microbial hosts, researchers can create optimized strains capable of producing complex terpenoids at industrially relevant scales. lbl.gov
Microbial cell factories like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are workhorses for metabolic engineering due to their well-understood genetics, rapid growth, and amenability to genetic manipulation. nih.govmdpi.com
E. coli naturally utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce IPP and DMAPP. nih.govnih.gov Engineering this native pathway by overexpressing rate-limiting enzymes is a common approach. nih.govrsc.org Alternatively, the entire MVA pathway from yeast can be heterologously expressed in E. coli, which has proven highly effective for improving terpenoid production titers, partly by providing a pathway with higher orthogonality to the host's native metabolism. nih.govlbl.gov Combining pathways or using enzymes from different organisms can further address bottlenecks and boost precursor supply. nih.govrsc.org
Specific gene overexpression and deletion are fundamental strategies for optimizing prenyl diphosphate metabolism.
Gene Overexpression: The overexpression of genes encoding rate-limiting enzymes is a cornerstone of pathway engineering. numberanalytics.com
In the MVA pathway, a truncated version of HMG-CoA reductase (tHMGR), which removes a regulatory domain, is frequently overexpressed to increase carbon flux into the pathway. rsc.orgresearchgate.net
In the MEP pathway, DXP synthase (DXS) is a key regulatory point, and its overexpression can lead to significant increases in terpenoid production. nih.govrsc.orgresearchgate.net
Overexpressing isopentenyl diphosphate isomerase (IDI) helps to maintain a balanced ratio of IPP and DMAPP, which is crucial for the efficient synthesis of various prenyl diphosphates. nih.govacs.orgyeastgenome.org
Gene Deletion: Deleting genes associated with competing metabolic pathways is equally important for redirecting precursors.
In S. cerevisiae, a primary target is ERG9, which encodes squalene (B77637) synthase. This enzyme consumes FPP for sterol biosynthesis. Downregulating or deleting ERG9 redirects FPP towards heterologous terpene synthases. mdpi.comresearchgate.net
The deletion of genes encoding phosphatases, such as LPP1 and DPP1 in yeast, has been shown to prevent the degradation of prenyl diphosphate intermediates, thereby increasing their availability and boosting the production of certain terpenoids like α-santalene. researchgate.net
Table 1: Examples of Gene Overexpression and Deletion Strategies in Microbial Hosts
| Host Organism | Target Metabolite | Genetic Modification | Outcome |
|---|---|---|---|
| Saccharomyces cerevisiae | α-Santalene | Overexpression of ERG20, tHMGR; Downregulation of ERG9; Deletion of LPP1 & DPP1 | Elevated sesquiterpene production by increasing FPP pool and preventing its degradation. researchgate.net |
| Escherichia coli | β-Carotene | Overexpression of dxs from Bacillus subtilis | Doubled β-carotene titers compared to overexpression of native E. coli dxs. nih.gov |
| Escherichia coli | Limonene (B3431351) | Overexpression of dxs and idi | Increased limonene titers from 4.9 mg/L to 17.4 mg/L. nih.gov |
The advent of CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein) technology has revolutionized genome engineering, offering a precise, efficient, and versatile tool for pathway optimization. uq.edu.augoogle.comnih.gov This system allows for targeted gene knockouts, insertions, and transcriptional regulation with unprecedented ease.
In the context of prenyl diphosphate metabolism, CRISPR/Cas9 is used to:
Integrate multiple genes or entire pathways: It enables the stable, marker-less integration of multiple expression cassettes into the host chromosome. acs.org This is particularly useful for reconstructing long biosynthetic pathways and ensuring stable expression levels without the metabolic burden of plasmids. For instance, CRISPR has been used to integrate up to 18 copies of a 24 kb pathway in a single step in yeast. acs.org
Perform multiplexed gene editing: Multiple genes can be targeted simultaneously, allowing for the rapid creation of complex genotypes, such as deleting several competing pathway genes at once. cabidigitallibrary.org
Fine-tune gene expression: CRISPR-based tools can be used to swap native promoters with synthetic ones of varying strengths, enabling the precise balancing of enzyme expression levels within a pathway to optimize flux and avoid the accumulation of toxic intermediates. uq.edu.au
Beyond modulating gene expression, directly engineering the catalytic properties of enzymes is a sophisticated strategy to enhance production. This is particularly relevant for prenyltransferases and terpene synthases, which often determine the final product structure and purity. nih.govnumberanalytics.com
Computational modeling and structure-guided mutagenesis are key techniques used to re-engineer enzymes. nih.govnih.gov By analyzing the enzyme's active site, researchers can identify key amino acid residues that influence substrate binding and catalysis. numberanalytics.comacs.org Site-directed mutagenesis can then be used to alter these residues to:
Improve Catalytic Activity: Enhance the enzyme's turnover rate for higher productivity.
Alter Substrate Specificity: Modify an enzyme to accept non-native substrates, thereby creating novel products. For example, engineering an aromatic prenyltransferase can tailor its specificity for producing diverse derivatives of cannabigerolic acid (CBGA). nih.govnih.gov
Control Regioselectivity: For enzymes that produce multiple products from a single substrate, engineering can improve selectivity for the desired isomer. The prenyltransferase NphB, for instance, naturally produces a side product when synthesizing CBGA. acs.org Structure-guided mutagenesis has been used to create NphB variants that produce CBGA with high yield and regioselectivity. acs.org
Reduce Product Inhibition: Modify the enzyme to be less sensitive to inhibition by high concentrations of its own product.
Table 2: Examples of Engineered Prenyltransferase Activity
| Enzyme | Engineering Strategy | Host | Improvement |
|---|---|---|---|
| NphB (aromatic prenyltransferase) | Structure-guided mutagenesis (triple mutant) | E. coli | 7-fold increase in cannabigerolic acid (CBGA) production. nih.govnih.gov |
| NphB (aromatic prenyltransferase) | Structure-guided mutagenesis (single mutant) | E. coli | 1.3-fold increase in 3-geranyl orsellinic acid synthesis. nih.govnih.gov |
CRISPR/Cas-based Genome Editing for Pathway Optimization
Synthetic Biology Approaches
Synthetic biology integrates principles from engineering, molecular biology, and computer science to design and construct new biological parts, devices, and systems. mdpi.comnih.gov It offers a "bottom-up" approach to metabolic engineering, where pathways are rationally designed and assembled to achieve novel functions in a host organism. nih.gov
A hallmark of synthetic biology is the reconstruction of complex biosynthetic pathways from one organism (e.g., a plant) in a microbial host. frontiersin.orgnih.gov This approach allows for the sustainable and scalable production of valuable natural products that are otherwise difficult to obtain. lbl.govmdpi.com
The process typically involves:
Pathway Identification: Identifying all the necessary genes from the source organism that are responsible for producing the target metabolite.
Gene Synthesis and Codon Optimization: Synthesizing the identified genes with codons optimized for expression in the chosen microbial host (E. coli or S. cerevisiae).
Pathway Assembly and Expression: Assembling the genes into expression cassettes, often under the control of inducible or constitutive promoters, and introducing them into an engineered host strain. nih.gov This host is typically pre-engineered for a high supply of necessary precursors, such as prenyl diphosphates. nih.govresearchgate.net
Pathway Balancing and Optimization: Fine-tuning the expression of each pathway enzyme to maximize product titer and minimize the accumulation of potentially toxic intermediates. nih.gov
This strategy has been successfully used to produce a wide array of complex molecules, including cannabinoids, by expressing the required prenyltransferases and synthases in yeast strains engineered for high FPP or geranyl pyrophosphate (GPP) production. nih.govresearchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Acetyl-CoA | |
| α-Farnesene | |
| α-Guaiene | |
| α-Humulene | |
| α-Santalene | |
| α-Terpinol | |
| Amorphadiene | |
| Artemisinin | |
| β-Carotene | |
| β-Caryophyllene | |
| β-Copaene | |
| β-Elemene | |
| β-Eudesmol | |
| β-Farnesene | |
| Bilobalide | |
| Bornyl diphosphate | BPP |
| Cannabidiolic acid | CBDA |
| Cannabigerolic acid | CBGA |
| Cannabigerovarinic acid | CBGVA |
| Cannabinol | CBN |
| Carotenoid | |
| Chlorophyll (B73375) | |
| δ-Guaiene | |
| 1-Deoxy-D-xylulose 5-phosphate | DXP |
| Dimethylallyl diphosphate | DMAPP |
| Ergosterol (B1671047) | |
| Erythrose 4-phosphate | E4P |
| Ethanol | |
| Farnesol | |
| Farnesyl diphosphate | FPP |
| Geraniol | |
| Geranyl diphosphate | GPP |
| Geranylgeraniol | GGOH |
| Geranylgeranyl diphosphate | GGPP |
| Gibberellin | |
| Ginkgolide | |
| 3-Geranyl orsellinic acid | |
| 3-Geranyl-2,4-dihydroxybenzoic acid | |
| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA |
| Isopentenol | |
| Isopentenyl diphosphate | IPP |
| Isoprene (B109036) | |
| Limonene | |
| Linalool (B1675412) | |
| Lycopene (B16060) | |
| Menaquinone-7 | MK-7 |
| Mevalonate (B85504) | |
| Olivetolic acid | OA |
| Phenylalanine | |
| Phosphoenolpyruvate | PEP |
| Prenol | |
| Pyruvate (B1213749) | |
| Sabinene | |
| Squalene | |
| Tetrahydrocannabinolic acid | THCA |
| Triptolide | |
| Tyrosine |
Design of Enzymatic Fusions and Scaffolds for Improved Bioproduction
To enhance the production of specific isoprenoids, researchers have employed strategies involving the spatial organization of metabolic pathway enzymes. This is often achieved through the creation of enzyme fusions or the use of protein and nucleic acid scaffolds.
Enzymatic Fusions: Direct fusion of enzymes in a biosynthetic pathway can channel substrates and intermediates, increasing the local concentration and preventing the diffusion of intermediates to competing pathways. oup.com For instance, in yeast, farnesyl diphosphate (FPP) is a key branch-point intermediate. oup.com By fusing enzymes that act downstream of FPP, metabolic flux can be directed away from native pathways, such as ergosterol production, towards the synthesis of a desired isoprenoid. oup.com
Enzyme Scaffolding Systems: Scaffolding systems, which utilize protein-protein or protein-RNA interactions, provide a platform for the co-localization of pathway enzymes. oup.com These systems have demonstrated significant success in increasing the production of metabolites. For example, a protein-based scaffold in E. coli led to a 77-fold increase in mevalonate production, while an RNA-based scaffold enhanced hydrogen production by 48-fold. oup.com These strategies hold promise for optimizing pathways involving delta-prenyl diphosphate to improve the yields of valuable isoprenoid products.
Chemoenzymatic Cascades Involving this compound Derived Pathways
Chemoenzymatic cascades combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. Terpene synthases, which utilize prenyl diphosphates like FPP, are powerful biocatalysts in these cascades. researchgate.net They can generate complex carbocation intermediates from their substrates, which can then be intercepted by various nucleophiles. researchgate.net This approach allows for the creation of novel, non-natural terpenoid structures. For example, terpene synthases have been used to create medium-sized cyclic terpenoid ethers from analogues of farnesyl diphosphate. researchgate.net This highlights the potential of using enzymes from this compound-derived pathways to generate new chemical diversity.
Analytical Techniques for this compound Research
Accurate quantification and structural elucidation of this compound and related isoprenoids are crucial for metabolic engineering and biochemical studies. The low abundance and inherent instability of these phosphorylated intermediates present analytical challenges. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of prenyl diphosphates. Normal-phase HPLC can be used to separate and analyze prenyl quinones derived from isoprenoid pathways. researchgate.net For instance, HPLC analysis was instrumental in identifying the accumulation of 2,3-dimethyl-5-phytyl-1,4-benzoquinone (DMPBQ) in certain mutant strains of Arabidopsis, maize, and cyanobacteria. researchgate.net
Gas Chromatography (GC): GC is often coupled with mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile terpenoid products derived from this compound. researchgate.netnih.gov The analysis of terpene products from recombinant linalool synthases, for example, is performed using GC-MS. researchgate.net The temperature programs for GC analysis are carefully optimized to achieve separation of complex mixtures of isoprenoids. oup.combiorxiv.org
Liquid Chromatography-Mass Spectrometry (LC/MS): LC-MS and particularly LC-tandem mass spectrometry (LC-MS/MS) have become indispensable for the sensitive and specific quantification of prenyl diphosphates. nih.govmpg.de These methods allow for the direct measurement of these compounds in crude extracts, overcoming the need for derivatization or radioactive labeling. mpg.denih.gov Multiple reaction monitoring (MRM) mode in LC-MS/MS provides high sensitivity, enabling the detection of this compound and its isomer, isopentenyl diphosphate (IPP), at picogram levels. mpg.deresearchgate.net This technique has been successfully applied to quantify these intermediates in various plant species. mpg.de
Gas Chromatography-Mass Spectrometry (GC/MS): GC-MS is a powerful tool for identifying the chemical structures of isoprenoid products. nih.govinnovareacademics.in After enzymatic reactions, the resulting terpene products can be extracted and analyzed by GC-MS. nih.gov The mass spectra obtained are compared with libraries of known compounds, such as the Wiley and National Institute of Standards and Technology (NIST) libraries, for identification. oup.com
Table 1: Analytical Methods for this compound and Related Compounds
| Analytical Technique | Application | Key Findings/Advantages |
|---|---|---|
| HPLC | Separation of prenyl quinones. researchgate.net | Identified accumulation of DMPBQ in mutant organisms. researchgate.net |
| GC | Separation of volatile terpene products. researchgate.netbiorxiv.org | Optimized temperature programs for complex mixture analysis. oup.combiorxiv.org |
| LC/MS & LC/MS/MS | Quantification of prenyl diphosphates. nih.govmpg.deresearchgate.net | High sensitivity (picogram levels) and specificity using MRM. mpg.deresearchgate.net Enables absolute quantification in crude extracts. mpg.de |
| GC/MS | Structural identification of isoprenoid products. nih.govinnovareacademics.in | Comparison with spectral libraries for compound identification. oup.com |
Traditionally, the quantification of isoprenyl diphosphate synthase activity relied on radioactive assays, which are expensive and pose safety concerns. nih.gov The development of non-radioactive methods has been a significant advancement.
One such method involves the dephosphorylation of prenyl diphosphates to their corresponding alcohols, which can then be analyzed by techniques like thin-layer chromatography (TLC). nih.gov This approach is simpler, less expensive, and avoids the use of radioactive substrates. nih.gov Another non-radioactive method for quantifying cellular this compound involves enzymatic conversion to isoprene, which is then measured. mpg.de While effective, this method may not measure the total cellular pool. mpg.de More recently, LC-MS/MS methods have provided a highly sensitive and direct non-radioactive means of quantification. nih.gov
Metabolite-responsive, protein-based biosensors are emerging as powerful tools for monitoring the real-time dynamics of intracellular metabolite pools. biorxiv.orgresearchgate.net These genetically encoded sensors are designed to change their fluorescence properties upon binding to a specific metabolite. nih.gov
A biosensor originally designed to detect farnesyl diphosphate (FPP) has been successfully implemented in the marine diatom Phaeodactylum tricornutum. biorxiv.orgbiorxiv.org This biosensor also showed sensitivity to other prenyl phosphates like geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP). biorxiv.orgresearchgate.net Such biosensors can be used to track perturbations in the endogenous prenyl phosphate (B84403) pools in real-time, providing valuable insights into metabolic regulation and aiding in the optimization of microbial strains for isoprenoid production. biorxiv.orgresearchgate.net The development of these tools paves the way for advanced metabolic engineering by allowing for high-throughput screening and dynamic control of biosynthetic pathways. researchgate.net
Metabolite Protein-Based Biosensors for Real-time Tracking
Chemical Biology and Probe Development
The synthesis of analogs of δ-prenyl diphosphate and its transition states is a cornerstone of chemical biology approaches to studying isoprenoid metabolism. These synthetic molecules are designed to probe enzyme-substrate interactions, inhibit specific enzymes, or act as reporters for metabolic activity. nih.gov Analogs can be categorized based on their intended function, such as photoaffinity labels, fluorescent probes, or metabolically incorporated tags. nih.govacs.org
The chemical synthesis of these analogs often involves multi-step organic chemistry procedures. For instance, creating analogs with bioorthogonal functional groups, like alkynes or azides, allows for their subsequent detection and analysis via click chemistry. nih.govresearchgate.net These functionalities are typically introduced on the hydrocarbon chain of the isoprenoid. The diphosphate moiety, crucial for recognition by prenyltransferase enzymes, is often installed in the final steps of the synthesis due to its polarity and potential for complicating purification.
Transition state analogs are designed to mimic the geometry and charge distribution of the highly unstable intermediate formed during the enzymatic reaction. nih.gov Nitrogen-containing bisphosphonates, for example, have been developed as carbocation transition state analogs for isoprenoid biosynthesis, effectively inhibiting enzymes like farnesyl diphosphate synthase. nih.gov The design and synthesis of these molecules rely on a deep understanding of the enzymatic mechanism, often aided by computational modeling.
Metabolic labeling with isoprenoid analogs has emerged as a powerful strategy for the global analysis of protein prenylation, a field known as prenylomics. nih.gov This approach involves introducing an isoprenoid analog, often the alcohol form for better cell permeability, which is then converted intracellularly to its diphosphate form and incorporated into proteins by prenyltransferases. nih.govacs.org These analogs typically contain a bioorthogonal handle, such as an alkyne group. acs.orgbiorxiv.org
Once incorporated, the alkyne-tagged proteins can be covalently linked to a reporter molecule, such as a biotin (B1667282) or a fluorophore tag, using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. nih.govacs.org This allows for the visualization, enrichment, and identification of the "prenylome"—the complete set of prenylated proteins in a cell or organism. nih.gov This technique has been used to identify novel prenylated proteins and to study how protein prenylation changes in different cell types or disease states, such as in models of neurodegenerative diseases. acs.orgbiorxiv.org
To enhance the incorporation of these analogs, studies often employ inhibitors of HMG-CoA reductase, like statins, to deplete the endogenous pools of natural isoprenoids. nih.govacs.org This methodology has been successfully applied in various cellular models and even in vivo in mouse models to study disease-associated changes in protein prenylation. biorxiv.org
Table 2: Bioorthogonal Isoprenoid Analogs for Prenylome Studies
| Analog | Description | Application | Reference |
|---|---|---|---|
| C15AlkOPP | An alkyne-containing analog of farnesyl diphosphate. | Used for metabolic labeling and proteomic analysis of the prenylome. | nih.govbiorxiv.org |
| Alkyne-modified isoprenoids | General class of analogs with a terminal alkyne for click chemistry. | Enables imaging and quantification of the prenylome in cells via microscopy and flow cytometry. | nih.govacs.org |
Synthesis of this compound Analogs and Transition State Analogs
Computational Approaches in this compound Research
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for investigating the interactions between δ-prenyl diphosphate and its associated enzymes at an atomic level. dysona.org Molecular docking predicts the preferred binding orientation and affinity of a substrate within an enzyme's active site. nih.gov This technique is crucial for understanding the structural basis of substrate recognition and specificity.
Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms in the enzyme-substrate complex over time. plos.org These simulations can reveal the conformational changes that occur upon substrate binding, identify key amino acid residues involved in catalysis, and map the entire binding pathway. plos.orgacs.org For instance, MD simulations can show how an enzyme like a prenyltransferase accommodates the flexible isoprenoid chain of δ-prenyl diphosphate and positions it for reaction. escholarship.org The insights gained from these simulations are critical for interpreting experimental data and for guiding the design of new experiments.
Computational approaches are also instrumental in predicting enzyme mechanisms and in the rational design of new or modified enzymes. nih.govfrontiersin.org By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can model the electronic rearrangements that occur during catalysis, providing a detailed picture of the reaction mechanism. acs.org This level of detail is essential for understanding how enzymes achieve their remarkable catalytic efficiency and specificity.
The knowledge gleaned from structural and mechanistic studies forms the basis for rational enzyme design. frontiersin.orgnih.gov This strategy involves making specific, targeted mutations to an enzyme's amino acid sequence to alter its properties in a predictable way. nih.govnumberanalytics.com For example, by modifying residues in the active site, researchers can change an enzyme's substrate specificity, perhaps to favor the production of a specific terpene from δ-prenyl diphosphate, or to enhance its catalytic activity. escholarship.orggoogle.com This approach significantly reduces the time and effort required compared to random mutagenesis methods like directed evolution. nih.gov
Evolutionary Perspectives of Delta Prenyl Diphosphate Metabolism
Divergence and Specialization of Isoprenoid Biosynthetic Pathways Across Domains of Life
Isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.comnih.gov Two primary and distinct pathways have evolved to produce these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. pnas.orgoup.comnih.gov The distribution of these pathways across the domains of life—Archaea, Bacteria, and Eukarya—highlights a significant evolutionary divergence. pnas.orgoup.comnih.govnih.gov
The MVA pathway is considered the ancestral route in Archaea, where it is crucial for the synthesis of the ether-linked prenyl lipids that form their unique cell membranes. pnas.org Eukaryotes also predominantly utilize the MVA pathway, which is located in the cytosol. oup.comnih.govnih.gov In contrast, the MEP pathway is characteristic of most Bacteria and is found in the plastids of plants and other plastid-bearing eukaryotes, suggesting its acquisition from the cyanobacterial ancestor of plastids. pnas.org
While the general distribution of these pathways is clear, the evolutionary history is complex, marked by instances of lateral gene transfer, particularly among bacteria. pnas.org Some bacteria possess the MVA pathway, likely acquired through horizontal gene transfer from archaeal or eukaryotic donors. nih.gov Furthermore, phylogenetic analyses suggest that the MVA pathway may have been present in the last universal common ancestor (cenancestor) and was ancestral to all three domains of life. nih.gov
Plants are unique in that they utilize both the MVA and MEP pathways, compartmentalized within the cell. nih.gov The cytosolic MVA pathway is primarily responsible for producing precursors for sesquiterpenes, triterpenes (like sterols), and brassinosteroids. mdpi.comresearchgate.net The plastidial MEP pathway generates precursors for monoterpenes, diterpenes, carotenoids, and chlorophylls (B1240455). researchgate.net This dual-pathway system allows for a more complex regulation and a wider array of isoprenoid-derived metabolites.
The table below summarizes the primary isoprenoid biosynthetic pathways across the domains of life.
| Domain | Primary Pathway(s) | Key Functions of Isoprenoids |
| Archaea | Mevalonate (MVA) Pathway | Structural components of cell membranes (ether-linked prenyl-lipids) pnas.orgfrontiersin.org |
| Bacteria | Methylerythritol 4-Phosphate (MEP) Pathway (most); some have MVA Pathway | Membrane regulators (hopanoids), electron transport chain components (quinones) pnas.orgfrontiersin.org |
| Eukarya | Mevalonate (MVA) Pathway (cytosolic); Plants also have the MEP Pathway (plastidial) | Membrane regulators (sterols), photosynthetic pigments, hormones, defense compounds pnas.orgfrontiersin.org |
Evolution of Prenyltransferases and Terpene Synthase Families and Their Gene Organization
Downstream from the synthesis of IPP and DMAPP, prenyltransferases (PTs) and terpene synthases (TPSs) are the key enzyme families responsible for generating the vast diversity of terpene structures. PTs catalyze the condensation of IPP with an allylic diphosphate (like DMAPP) to form short-chain prenyl diphosphates such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.govoup.comfrontiersin.org These prenyl diphosphates are the substrates for TPSs, which then convert them into the multitude of terpene skeletons. nih.govnih.govoup.comnau.edu
The evolution of these enzyme families is characterized by gene duplication, divergence, and neofunctionalization. nih.govfrontiersin.org The plant TPS gene family, for example, is thought to have evolved from ancestral genes involved in primary metabolism, such as those encoding triterpene synthases or even prenyltransferases. nih.govnau.edu There is evidence suggesting that plant TPSs may have evolved from isoprenyl diphosphate synthase (IDS) genes. nih.gov
The evolutionary relationship between PTs and TPSs is intriguing. Despite limited sequence similarity, the three-dimensional structures of some PTs and TPSs show significant similarities, suggesting a common ancestor. pnas.org Both enzyme families often contain conserved aspartate-rich motifs, such as the DDxxD motif, which is involved in binding the diphosphate moiety of the substrate. pnas.org
The genomic organization of TPS genes provides further insight into their evolution. In plants, TPS genes are categorized into different classes based on their exon-intron structure. mdpi.comresearchgate.net It is proposed that the ancestral TPS gene resembled a modern conifer diterpene synthase gene with a larger number of introns, and that subsequent intron loss led to the evolution of the different classes of TPS genes seen today. nau.eduresearchgate.net The plant TPS family is divided into several subfamilies (TPS-a through TPS-h), with some being specific to certain plant lineages, such as the gymnosperm-specific TPS-d subfamily. nih.govmdpi.com
The table below outlines the major classes of plant terpene synthase genes and their general characteristics.
| TPS Gene Class | Number of Introns (approx.) | Number of Exons (approx.) | Primary Products/Functions |
| Class I | 12–14 | 13–15 | Diterpene synthases (primary and secondary metabolism) in gymnosperms and angiosperms researchgate.net |
| Class II | 9 | 10 | Monoterpene and sesquiterpene synthases (secondary metabolism) in gymnosperms researchgate.net |
| Class III | 6 | 7 | Monoterpene, sesquiterpene, and diterpene synthases (secondary metabolism) in angiosperms researchgate.net |
Adaptation and Diversification of delta-Prenyl Diphosphate-Derived Metabolites in Response to Ecological Pressures (e.g., Plant Specialized Metabolism, Defense Mechanisms)
The immense chemical diversity of terpenoids, all derived from prenyl diphosphate precursors, is a direct result of evolutionary adaptation to various ecological pressures. nih.govfrontiersin.orgnih.gov In plants, these specialized metabolites play crucial roles in mediating interactions with the environment, particularly in defense against herbivores and pathogens, and in attracting pollinators. nih.govcnrs.frunn.edu.ng
The evolution of plant specialized metabolism is traditionally viewed through the lens of these ecological interactions. nih.gov For instance, the production of volatile monoterpenes and sesquiterpenes can act as repellents to insects or as signals to attract the natural enemies of herbivores. unn.edu.ng The oleoresin of conifers, rich in terpenoids, is a well-known defense mechanism against bark beetles and associated fungi. oup.com The production of these defense compounds is often inducible, meaning their synthesis is ramped up in response to an attack, providing an adaptive and resource-efficient defense strategy. researchgate.net
Gene duplication and subsequent functional diversification within the TPS family are major drivers of this metabolic diversification. nih.govfrontiersin.org Lineage-specific expansions of certain TPS subfamilies have allowed different plant species to develop unique blends of terpenes tailored to their specific ecological niches. oup.com The functional plasticity of TPS enzymes is remarkable; even minor changes in the amino acid sequence of the active site can lead to the production of different terpene products, allowing for rapid evolution of new chemical defenses. frontiersin.org
Beyond their roles in ecological interactions, there is growing evidence that many specialized metabolites, or their precursors, also have intrinsic functions as cellular signals that regulate plant growth and differentiation. nih.gov This suggests that the evolution of these metabolic pathways is shaped by a complex interplay of both external ecological pressures and internal physiological needs. nih.govcnrs.fr
The table below provides examples of δ-prenyl diphosphate-derived metabolites and their adaptive functions.
| Metabolite Class | Precursor | Example(s) | Adaptive Function(s) |
| Monoterpenes | Geranyl Diphosphate (GPP) | Pyrethroids, Limonene (B3431351), Pinene | Insecticidal neurotoxins, feeding deterrents, pollinator attractants unn.edu.ng |
| Sesquiterpenes | Farnesyl Diphosphate (FPP) | Phytoalexins (e.g., in rice) | Antimicrobial compounds produced in response to pathogen attack nih.gov |
| Diterpenes | Geranylgeranyl Diphosphate (GGPP) | Oleoresin components, Gibberellins (B7789140) | Herbivore defense, plant growth hormones nau.eduoup.com |
| Triterpenes | Squalene (B77637) (from 2x FPP) | Sterols, Brassinosteroids | Membrane structure, plant growth hormones mdpi.com |
Future Directions and Research Opportunities
Elucidation of Uncharacterized Enzymes and Pathways Involving delta-Prenyl Diphosphate (B83284)
A primary frontier in terpenoid biochemistry is the discovery and characterization of novel enzymes that utilize DMAPP. While the canonical pathways for producing larger prenyl diphosphates are well-known, nature's diversity suggests that many enzymes and pathways remain uncharacterized. nih.govresearchgate.net Genomic and metagenomic sequencing efforts continue to uncover putative prenyltransferases and terpene synthases with unknown functions or novel catalytic activities. acs.org
For instance, recent research has highlighted the role of Nudix hydrolases in regulating the pools of isoprenoid precursors. nih.gov These enzymes can dephosphorylate IPP and DMAPP, representing an additional layer of metabolic control that is not yet fully understood across different species. nih.govresearchgate.net The characterization of such enzymes is crucial, as they could be targets for engineering to increase the flux towards desired products. Similarly, the discovery of stilbenoid-specific prenyltransferases, which attach a DMAPP-derived prenyl group to various aromatic compounds, opens up avenues for producing novel prenylated polyphenols with potential pharmaceutical applications. researchgate.netebi.ac.ukebi.ac.uk
Table 1: Examples of Enzyme Classes with Uncharacterized Roles in DMAPP Metabolism
| Enzyme Class | General Function | Research Focus/Opportunity | Key References |
|---|---|---|---|
| Prenyltransferases (PTs) | Catalyze the attachment of a prenyl group (from DMAPP, GPP, etc.) to an acceptor molecule. | Discovery of PTs with novel substrate specificities (e.g., for flavonoids, alkaloids) from diverse plant and microbial genomes. | nih.govresearchgate.net |
| Nudix Hydrolases | Hydrolyze diphosphate-containing molecules, including IPP and DMAPP, to their monophosphate forms. | Understanding their role in balancing IPP/DMAPP pools and their potential as engineering targets to modulate precursor supply. | nih.govresearchgate.net |
| Terpene Synthases (TPS) | Convert prenyl diphosphates (GPP, FPP, GGPP) into diverse terpene scaffolds. | Mining metagenomic data for novel TPSs that can utilize canonical or non-canonical prenyl diphosphates to create new chemical structures. | acs.orgnih.gov |
| Isopentenyl Phosphate (B84403) Kinase (IPK) | Phosphorylates isopentenyl phosphate (IP) to form IPP, representing a "salvage" or alternative pathway. | Investigating the prevalence and regulation of IPK-dependent pathways and their interaction with the primary MVA and MEP pathways. | nih.gov |
Advanced Systems Biology and Multi-omics Integration for Comprehensive Pathway Understanding
Understanding the intricate regulation of DMAPP biosynthesis and consumption requires a holistic approach. The existence of two separate biosynthetic pathways—the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways—in different cellular compartments in plants and algae, adds layers of complexity. researchgate.netwiley.com Systems biology, integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), is essential for a comprehensive understanding. rsc.org
This integrated approach can:
Map Regulatory Networks: Identify transcription factors, signaling molecules, and allosteric regulators that control the expression and activity of pathway enzymes. researchgate.net
Analyze Metabolic Flux: Quantify the flow of carbon through the MVA and MEP pathways to understand rate-limiting steps and pathway crosstalk. acs.org
Uncover Inter-compartmental Transport: Elucidate the mechanisms by which DMAPP and other prenyl diphosphates might be exchanged between the cytosol, plastids, and mitochondria. researchgate.netrsc.org
By building predictive models based on this data, researchers can more effectively design metabolic engineering strategies. For example, understanding the global cellular response to the overexpression of a single pathway gene can help mitigate unintended consequences, such as the accumulation of toxic intermediates or the depletion of essential metabolites. nih.govmdpi.comresearchgate.net
Rational Design of Novel Enzymes for Tailored delta-Prenyl Diphosphate Transformations
Beyond discovering natural enzymes, a significant area of research is the rational design and directed evolution of enzymes to perform novel transformations or to improve catalytic efficiency. acs.org Terpene synthases (TPS) and prenyltransferases (PTs) are prime targets for protein engineering due to their ability to generate enormous chemical diversity from simple precursors like DMAPP. nih.gov
Key engineering goals include:
Altering Product Specificity: Modifying the active site of a TPS to change the cyclization cascade of the carbocation intermediate, leading to the production of a different terpene scaffold from the same prenyl diphosphate substrate. acs.org
Changing Substrate Specificity: Engineering prenyl diphosphate synthases to produce non-canonical chain-length precursors (e.g., C16 or C25) or engineering TPSs to accept these novel substrates. nih.govnih.gov This can lead to the creation of entirely new classes of "non-natural" terpenoids.
Recent successes in the rational design of a prenyltransferase (NphB) have expanded its substrate scope, enabling the direct synthesis of various cannabinoids and demonstrating the power of this approach to shorten biosynthetic pathways. researchgate.net
Development of High-Throughput Screening Methods for Pathway Modulators
To accelerate both enzyme engineering and pathway optimization, the development of high-throughput screening (HTS) methods is critical. These methods allow for the rapid testing of thousands of enzyme variants or potential pathway-modulating compounds.
Innovative HTS strategies include:
Genetically Encoded Biosensors: Engineering transcription factors that respond to specific molecules (like DMAPP or a downstream product) and control the expression of a reporter gene (e.g., GFP). This allows for fluorescence-based screening of large mutant libraries for strains with increased production.
Growth-Coupled Selection: Designing microbial strains where the production of a target compound is linked to cell survival or growth. This can be achieved by making an essential metabolite dependent on the desired pathway's activity or by leveraging the toxicity of accumulated precursors like DMAPP. researchgate.net In such systems, cells that efficiently convert the toxic precursor into a non-toxic product will outcompete others. nih.govresearchgate.net
Mass Spectrometry-Based Assays: Utilizing advanced mass spectrometry techniques to directly and rapidly quantify the production of target molecules from microbial colonies or enzymatic reactions in microplate format. ebi.ac.uk
These HTS methods are instrumental for directed evolution campaigns aimed at creating novel enzymes (as in 7.3) and for identifying small molecules that could be used to modulate terpenoid production for therapeutic or industrial purposes.
Sustainable Bioproduction of Valuable this compound-Derived Compounds
The ultimate application of the research described above is the development of sustainable, fermentation-based processes for producing valuable compounds derived from DMAPP. Many terpenoids are used as pharmaceuticals (artemisinin, paclitaxel), fragrances (sandalwood oil, patchoulol), flavors (valencene, nootkatone), and biofuels (isoprene, farnesene). Traditional production via chemical synthesis or extraction from natural sources is often inefficient, expensive, and unsustainable.
Metabolic engineering of microbes like Saccharomyces cerevisiae (yeast) and Escherichia coli provides a promising alternative. nih.gov By engineering the host's central metabolism to increase the supply of DMAPP and its isomer IPP, and then introducing the necessary terpene synthases and modifying enzymes (like cytochrome P450s), these microbes can be turned into cellular factories. rsc.orgresearchgate.net
Key strategies for successful bioproduction include:
Pathway Balancing: Optimizing the expression levels of all enzymes in the pathway to maximize flux towards the final product without accumulating toxic intermediates or placing excessive metabolic burden on the host cell. rsc.orgacs.org
Host Engineering: Modifying the host organism to tolerate high levels of product and to minimize the diversion of DMAPP into competing native pathways, such as sterol biosynthesis in yeast. rsc.org
Process Optimization: Developing advanced fermentation strategies (e.g., fed-batch fermentation) and in situ product recovery systems to achieve industrially relevant titers and yields. researchgate.netresearchgate.net
The creation of a yeast strain capable of producing 11.9 g/L of isoprene (B109036), a hemiterpene derived directly from DMAPP, by reconstructing metabolic balance and engineering cellular compartments highlights the potential of this approach. acs.org
Table 2: Examples of High-Value Compounds from DMAPP-Derived Precursors
| Compound Class | Example Compound | DMAPP-Derived Precursor | Engineered Host | Key Application |
|---|---|---|---|---|
| Hemiterpenes (C5) | Isoprene | DMAPP | S. cerevisiae | Biofuel, Polymer |
| Monoterpenes (C10) | (+)-Borneol | Geranyl Diphosphate (GPP) | S. cerevisiae | Fragrance, Traditional Medicine |
| Sesquiterpenes (C15) | (+)-Valencene | Farnesyl Diphosphate (FPP) | S. cerevisiae | Flavor and Fragrance |
| Sesquiterpenes (C15) | Artemisinin (precursor) | Farnesyl Diphosphate (FPP) | S. cerevisiae | Antimalarial Drug |
| Diterpenes (C20) | Taxadiene (Paclitaxel precursor) | Geranylgeranyl Diphosphate (GGPP) | E. coli, S. cerevisiae | Anticancer Drug |
| Tetraterpenes (C40) | β-Carotene | Geranylgeranyl Diphosphate (GGPP) | E. coli, S. cerevisiae | Provitamin A, Colorant |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying delta-Prenyl diphosphate (DPP) in bacterial extracts?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying DPP and related isoprenoid precursors (e.g., dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP)). Protocols involve spiking bacterial extracts with isotopically labeled internal standards (e.g., -DPP) to correct for matrix effects. Chromatographic separation using reversed-phase columns (C18) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) improves sensitivity .
Q. How do the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways contribute to DPP biosynthesis?
- Methodological Answer : In the MEP pathway (predominant in bacteria and plant plastids), DPP is synthesized via 1-deoxy-D-xylulose 5-phosphate (DXP) intermediates, catalyzed by enzymes like DXP reductoisomerase (DXR) and IspH. In contrast, the MVA pathway (fungi/animals) produces DPP via mevalonate-derived isopentenyl diphosphate (IPP) isomerization. Researchers should use pathway-specific inhibitors (e.g., fosmidomycin for MEP, lovastatin for MVA) coupled with -glucose isotopic tracing to delineate contributions in mixed-pathway organisms .
Advanced Research Questions
Q. How can discrepancies between metabolic simulations and experimental DPP flux data be resolved?
- Methodological Answer : Integrate metabolomics datasets (e.g., HPLC-MS/MS-measured DPP levels) into genome-scale metabolic models (e.g., B. subtilis iBsu1103V2) using constraint-based algorithms (e.g., flux balance analysis). Discrepancies often arise from unaccounted regulatory interactions (e.g., allosteric inhibition of DPP-consuming enzymes). Validate by perturbing enzyme expression (CRISPRi/dCas9) and comparing predicted vs. observed flux distributions .
Q. What structural features of prenyltransferases determine specificity for DPP vs. longer-chain isoprenoids (e.g., farnesyl diphosphate)?
- Methodological Answer : Prenyltransferase specificity is governed by hydrophobic cavity size and residue flexibility. For example, geranyl diphosphate synthase (GPPS) has a smaller active site than farnesyl diphosphate synthase (FPPS). Use site-directed mutagenesis (e.g., substituting bulky residues like Phe in FPPS with Ala) and X-ray crystallography to map steric constraints. Molecular dynamics simulations can further predict product chain-length outcomes .
Q. How do salt stress conditions affect DPP availability in carotenoid-producing microbes?
- Methodological Answer : Under osmotic stress, microbes like Rhodopseudomonas palustris upregulate MEP pathway genes (e.g., dxr, ispH) to boost DPP flux into carotenoids. Use RT-qPCR to quantify transcript levels of crt genes (e.g., crtB, crtI) and HPLC to measure carotenoid/DPP ratios in salt-adapted vs. wild-type strains. Couple with -NMR to track real-time DPP turnover .
Data Analysis and Contradiction Resolution
Q. What strategies validate DPP quantification when co-eluting metabolites interfere with HPLC-MS/MS?
- Methodological Answer : Employ orthogonal separation techniques, such as ion-pair chromatography (e.g., tributylamine as an ion-pairing agent) or hydrophilic interaction liquid chromatography (HILIC). Confirm peak identity via high-resolution MS (HRMS) with <5 ppm mass accuracy and MS/MS fragmentation matching reference spectra. Spike-in experiments with synthetic DPP can rule out matrix effects .
Q. How to reconcile conflicting reports on DPP’s role in secondary metabolite regulation?
- Methodological Answer : Context-dependent roles (e.g., DPP as a substrate vs. signaling molecule) require controlled in vitro reconstitution assays. For example, supplement DPP-depleted bacterial cultures with exogenous DPP and monitor transcriptomic changes (RNA-seq) or metabolite profiles (untargeted metabolomics). Use genetic knockouts (e.g., ispH mutants) to isolate DPP-specific effects .
Methodological Optimization
Q. What enzymatic assays quantify DPP synthase activity in crude cell lysates?
- Methodological Answer : Couple DPP synthase reactions with pyrophosphate (PP) detection via continuous spectrophotometric assays (e.g., PP-dependent NADH oxidation at 340 nm). Alternatively, use -labeled IPP to track radiolabeled DPP formation, followed by thin-layer chromatography (TLC) autoradiography. Normalize activity to total protein (Bradford assay) and validate with recombinant enzyme controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
